molecular formula C27H19ClN7Na3O10S3 B1210583 Reactive red 45 CAS No. 70210-46-7

Reactive red 45

Cat. No.: B1210583
CAS No.: 70210-46-7
M. Wt: 802.1 g/mol
InChI Key: DYKLIOJHWZQJBH-UHFFFAOYSA-K
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Description

Reactive red 45, also known as this compound, is a useful research compound. Its molecular formula is C27H19ClN7Na3O10S3 and its molecular weight is 802.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

70210-46-7

Molecular Formula

C27H19ClN7Na3O10S3

Molecular Weight

802.1 g/mol

IUPAC Name

trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C27H22ClN7O10S3.3Na/c1-14-8-9-18(20(10-14)47(40,41)42)33-34-23-21(48(43,44)45)12-15-11-17(46(37,38)39)13-19(22(15)24(23)36)29-26-30-25(28)31-27(32-26)35(2)16-6-4-3-5-7-16;;;/h3-13,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32);;;/q;3*+1/p-3

InChI Key

DYKLIOJHWZQJBH-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)N(C)C5=CC=CC=C5)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Other CAS No.

70210-46-7

Synonyms

2,7-naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-
2,7-naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, trisodium salt
5-((4-chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid
ADS J2

Origin of Product

United States

Foundational & Exploratory

Reactive red 45 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Reactive Red 45: Chemical Properties, Structure, and Experimental Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (C.I. 18209), a single azo class anionic dye. It is intended for researchers, scientists, and professionals in drug development and materials science who may utilize this compound in their work. This guide covers its core chemical data, structural information, and detailed experimental protocols for its synthesis and application in environmental remediation studies.

Core Chemical and Physical Properties

This compound is a water-soluble dye known for its ability to form strong covalent bonds with cellulosic fibers, making it a common choice in the textile industry.[1][2] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[3]
C.I. Name C.I. This compound, C.I. 18209[3][4]
CAS Number 12226-22-1, 70210-46-7[3][4]
Molecular Formula C₂₇H₁₉ClN₇Na₃O₁₀S₃[3][4]
Molecular Weight 802.10 g/mol [3][4]
Synonyms Reactive Red P-3B, Cibacron Brilliant Red 3B-P, Active Brilliant Red 6S, Jakofix Brilliant Red H3B[3]
Molecular Structure Single Azo Class[4]
General Properties Anionic, water-soluble dye. Forms covalent bonds with substrates under alkaline conditions.[2]

Table 2: Spectroscopic and Physical Properties of this compound

PropertyValueNotes
Physical Appearance Red powderGeneral description for reactive dyes of this class.
Solubility Water SolubleReactive dyes are designed to be soluble in water for dyeing processes.[2] A specific quantitative value (g/L) for this compound is not readily available.
Absorption Maximum (λmax) ~512-542 nmThis is an approximate value. Spectrophotometric analysis of similar red reactive dyes, Red-5B and Red S3B, showed λmax values of 512 nm and 542 nm, respectively.

Chemical Structure

The chemical structure of this compound is characterized by a substituted naphthalene (B1677914) ring system linked via an azo bond to a phenyl ring, and a reactive triazine group. The triazine ring is the site for covalent bond formation with hydroxyl groups on cellulose (B213188) or other substrates.

Caption: Chemical structure of this compound.

Experimental Protocols

Manufacturing Process Workflow

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and two condensation reactions. The general workflow is outlined below.[4]

G A 2-Amino-5-methyl- benzenesulfonic acid B Diazotization (with NaNO2, HCl) A->B C Diazo Salt Intermediate B->C E Azo Coupling C->E D 4-Amino-5-hydroxynaphthalene- 2,7-disulfonic acid D->E F Azo Dye Intermediate E->F H First Condensation F->H G 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) G->H I Monochloro-triazinyl Dye Intermediate H->I K Second Condensation I->K J N-methylbenzenamine J->K L Final Product: This compound K->L

Caption: Manufacturing workflow for this compound.

Protocol Outline:

  • Diazotization: 2-Amino-5-methylbenzenesulfonic acid is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) at low temperatures to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid to form the chromophoric azo dye intermediate.

  • First Condensation: The azo dye intermediate is then reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This is a nucleophilic substitution reaction where one chlorine atom on the triazine ring is displaced.

  • Second Condensation: Finally, N-methylbenzenamine is reacted with the monochloro-triazinyl intermediate to displace a second chlorine atom, yielding the final this compound product.

Protocol for Adsorptive Removal from Aqueous Solution

This protocol is based on batch adsorption experiments using activated carbon derived from Catha edulis stems as a potential biosorbent. It is designed to determine the optimal conditions for dye removal.

Materials and Equipment:

  • This compound dye stock solution (e.g., 1000 mg/L)

  • Adsorbent (e.g., activated carbon)

  • pH meter

  • Orbital shaker

  • Spectrophotometer

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks

Methodology:

  • Preparation of Dye Solutions: Prepare a series of dye concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution with deionized water.

  • Batch Adsorption Experiments:

    • For each experiment, add a specific amount of adsorbent (e.g., an adsorbent dose of 10.5 g/L) to a conical flask containing a known volume and concentration of the dye solution (e.g., 50 mL of 50.4 mg/L).

    • Adjust the initial pH of the solution to the desired value (e.g., pH 3.05) using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks on an orbital shaker at a constant speed and temperature.

  • Effect of Contact Time:

    • Agitate the flasks for different time intervals (e.g., 5, 10, 20, 30, 40, 60 minutes).

    • After each time interval, withdraw a sample, centrifuge or filter to separate the adsorbent, and measure the final dye concentration in the supernatant using a spectrophotometer at the dye's λmax.

  • Data Analysis:

    • Calculate the percentage of dye removal using the formula: Removal (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

    • The optimal conditions found in a representative study were a pH of 3.05, an adsorbent dose of 10.5 g/L, a contact time of 38.79 minutes, and an initial dye concentration of 50.4 mg/L, which resulted in a maximum removal efficiency of 94.5%.

Protocol for Degradation by Advanced Oxidation Processes (AOPs)

This protocol describes the degradation of this compound using UV irradiation in the presence of hydrogen peroxide (H₂O₂).

Materials and Equipment:

  • This compound dye solutions (e.g., 50 mg/L and 100 mg/L)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • UV lamp/photoreactor

  • Spectrophotometer

  • Magnetic stirrer and stir bars

  • Beakers

Methodology:

  • Sample Preparation: Prepare aqueous solutions of this compound at desired concentrations (e.g., 50 mg/L and 100 mg/L).

  • Degradation Procedure:

    • Place a known volume of the dye solution into a beaker with a magnetic stir bar.

    • Add the desired concentration of H₂O₂ (e.g., 1 mL/L).

    • Place the beaker in the UV photoreactor and begin irradiation.

  • Time-Course Analysis:

    • Expose the solution to UV light for various durations (e.g., 30, 60, 90, 120, 150, 180 minutes).

    • At each time point, withdraw a small aliquot of the solution.

    • Measure the absorbance of the aliquot at the λmax of the dye using a spectrophotometer to determine the remaining dye concentration.

  • Data Analysis:

    • Calculate the degradation percentage at each time point.

    • A study found that for a 50 mg/L solution, degradation reached 88.85% after 180 minutes of UV exposure with 1 mL/L of H₂O₂.[1][3] For a 100 mg/L solution under the same conditions, degradation was 77.7%.[1][3]

Analytical Method: Detection by Reductive Cleavage and LC-ESI-MS/MS

Due to its ability to bind covalently, detecting this compound in a matrix (e.g., textiles, food) requires cleavage of the azo bond. This protocol outlines a method for its detection.

Methodology:

  • Sample Preparation:

    • Dissolve or suspend the sample (e.g., 0.5 g of a spice mixture) in water (e.g., 15.0 mL).

    • Treat with an ultrasonic bath for 5 minutes to aid dissolution.

  • Reductive Cleavage:

    • Add 1.0 mL of a SnCl₂/20%-HCl solution (250 mg/mL) to the sample.

    • Heat the mixture at 100 °C until the color is completely discharged. This step cleaves the azo bond (-N=N-).

    • Centrifuge the cooled, colorless sample (e.g., at 11,000 rcf for 10 minutes) to pellet any solid material.

  • Solid Phase Extraction (SPE) Cleanup:

    • Combine the supernatant from the centrifugation step.

    • Process the combined supernatants through an appropriate SPE cartridge (e.g., Strata-X-C) to enrich the characteristic cleavage products (aromatic amines).

  • Analysis:

    • Elute the amines from the SPE cartridge.

    • Analyze the eluate using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) to identify and quantify the specific aromatic amines that are characteristic cleavage products of this compound.

References

Reactive red 45 solubility and stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of Reactive Red 45 in Different Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of C.I. This compound (CAS No. 12226-22-1), a widely used anionic azo dye. Understanding these properties is critical for its application in various fields, including textile dyeing, biomedical research, and as a potential component in drug delivery systems. This document outlines experimental protocols for determining these key parameters and presents illustrative data in various buffer systems.

Introduction to this compound

This compound is a monochlorotriazine reactive dye known for its vibrant red shade and its ability to form covalent bonds with substrates containing hydroxyl or amino groups. Its chemical structure, featuring multiple sulfonic acid groups, contributes to its good water solubility. However, its reactivity also makes it susceptible to hydrolysis, which can affect its stability and performance in aqueous solutions. The stability of the dye is crucial for ensuring reproducibility in experimental and industrial processes.

Solubility of this compound

The solubility of reactive dyes is influenced by several factors, including temperature, pH, and the presence of electrolytes. Generally, solubility increases with temperature. However, the presence of salts, often used in dyeing processes to promote exhaustion, can decrease the solubility of the dye.

Illustrative Solubility Data
Buffer SystempHTemperature (°C)Illustrative Solubility (g/L)
Acetate (B1210297) Buffer4.025~80
Acetate Buffer5.025~90
Phosphate (B84403) Buffer6.025~100
Phosphate Buffer7.025~120
Phosphate Buffer8.025~110
Acetate Buffer5.040~110
Phosphate Buffer7.040~140
Experimental Protocol for Determining "Application Solubility" (Based on ISO 105-Z07)

The International Organization for Standardization (ISO) provides a standard method, ISO 105-Z07, for determining the "application solubility" and solution stability of water-soluble dyes, which is highly relevant for practical use.[1][2][3] This method assesses the solubility under conditions that mimic application processes.

Materials:

  • This compound dye powder

  • Selected buffer solutions (e.g., 0.1 M acetate buffer, 0.1 M phosphate buffer)

  • Distilled or deionized water

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • Heatable Nutsch filter with a suitable filter paper (e.g., Whatman No. 1)

  • Vacuum flask and vacuum source

  • Graduated cylinders and pipettes

  • Analytical balance

Procedure:

  • Preparation of Dye Solutions:

    • Prepare a series of dye solutions of known concentrations in the desired buffer at the specified temperature. For example, prepare solutions ranging from 10 g/L to 150 g/L in 10 g/L increments.

    • To do this, weigh the appropriate amount of this compound powder and dissolve it in a known volume of the pre-heated buffer in an Erlenmeyer flask with constant stirring.

  • Equilibration:

    • Place the flasks in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25°C, 40°C, 60°C) and stir for a defined period (e.g., 30 minutes) to ensure equilibrium is reached.

  • Filtration:

    • Preheat the Nutsch filter to the same temperature as the dye solution.

    • Filter each solution under vacuum. Record the time it takes for the entire volume to pass through the filter.

  • Assessment:

    • Visually inspect the filter paper for any undissolved dye particles.

    • The "application solubility" is the highest concentration that passes through the filter without leaving a significant residue and within a reasonable time frame.

G Experimental Workflow for Solubility Determination cluster_prep Solution Preparation cluster_equil Equilibration cluster_filt Filtration cluster_assess Assessment prep1 Weigh this compound prep3 Dissolve Dye in Buffer at Specified Temperature prep1->prep3 prep2 Prepare Buffer Solutions (e.g., Acetate, Phosphate) prep2->prep3 equil1 Incubate in Water Bath with Stirring prep3->equil1 Equilibrate filt1 Filter through Heated Nutsch Filter equil1->filt1 Filter assess1 Visually Inspect Filter Paper filt1->assess1 Analyze assess2 Determine Highest Soluble Concentration assess1->assess2

Caption: Workflow for determining the application solubility of this compound.

Stability of this compound in Aqueous Buffers

The stability of reactive dyes in aqueous solutions is primarily affected by hydrolysis, where the reactive group of the dye reacts with water molecules, rendering the dye incapable of forming a covalent bond with the substrate. The rate of hydrolysis is highly dependent on pH and temperature.

Factors Affecting Stability
  • pH: The hydrolysis of monochlorotriazine dyes like this compound is significantly influenced by pH. The rate of hydrolysis is generally higher under alkaline conditions.

  • Temperature: An increase in temperature typically accelerates the rate of hydrolysis.

  • Buffer Composition: While the primary effect is pH, the specific ions in the buffer can also have a minor influence on the dye's stability.

Illustrative Stability Data

The following table provides hypothetical stability data for this compound in different buffers, expressed as the half-life (t½) of the dye. This data is for illustrative purposes.

Buffer SystempHTemperature (°C)Illustrative Half-life (t½, hours)
Acetate Buffer5.025> 168 (Stable)
Phosphate Buffer7.025~ 72
Phosphate Buffer8.025~ 24
Phosphate Buffer7.040~ 36
Phosphate Buffer8.040~ 12
Experimental Protocol for Determining Stability by UV-Vis Spectrophotometry and HPLC

A robust method for assessing the stability of this compound involves monitoring the change in its concentration over time using UV-Vis spectrophotometry and identifying degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound dye

  • Buffer solutions of desired pH (e.g., acetate, phosphate)

  • UV-Vis Spectrophotometer and cuvettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV-Vis)

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in distilled water.

  • Sample Preparation:

    • Dilute the stock solution with the respective buffer solutions to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Incubation:

    • Store the prepared solutions in sealed containers in a temperature-controlled environment (e.g., 25°C, 40°C).

  • UV-Vis Spectrophotometric Analysis:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), take an aliquot of each solution and measure its absorbance at the maximum wavelength (λmax) of this compound.

    • The decrease in absorbance over time is indicative of dye degradation. The rate of degradation can be determined by plotting absorbance versus time.

  • HPLC Analysis:

    • At the same time intervals, inject an aliquot of each solution into the HPLC system.

    • Develop an HPLC method to separate the parent this compound from its hydrolysis products.

    • The decrease in the peak area of the parent dye and the increase in the peak areas of new products over time provide a quantitative measure of stability and the formation of degradation products.

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_incub Incubation cluster_analysis Analysis at Time Intervals cluster_data Data Interpretation prep1 Prepare this compound Stock Solution prep2 Dilute in Different Buffers to Working Concentration prep1->prep2 incub1 Store Solutions at Controlled Temperature prep2->incub1 analysis1 UV-Vis Spectrophotometry (Measure Absorbance at λmax) incub1->analysis1 Periodic Sampling analysis2 HPLC Analysis (Separate Parent Dye and Products) incub1->analysis2 Periodic Sampling data1 Plot Absorbance vs. Time analysis1->data1 data2 Plot Peak Area vs. Time analysis2->data2 data3 Calculate Degradation Rate and Half-life data1->data3 data2->data3

Caption: Workflow for assessing the stability of this compound.

Signaling Pathways and Logical Relationships

The degradation of this compound in aqueous buffer solutions primarily proceeds through the hydrolysis of the monochlorotriazine ring. This is a nucleophilic substitution reaction where a hydroxyl ion from water attacks the carbon atom of the triazine ring, leading to the displacement of the chlorine atom. This process is accelerated at higher pH values due to the increased concentration of hydroxyl ions.

G Hydrolysis Pathway of this compound RR45 This compound (Active Form) HydrolyzedRR45 Hydrolyzed this compound (Inactive Form) RR45->HydrolyzedRR45 Hydrolysis OH OH- (from water) OH->RR45 HighpH High pH HighpH->OH Increases Concentration HighTemp High Temperature HighTemp->RR45 Accelerates Reaction

Caption: Factors influencing the hydrolysis of this compound.

Conclusion

The solubility and stability of this compound are critical parameters that dictate its performance in various applications. While this guide provides illustrative data, it is imperative for researchers to experimentally determine these properties under their specific conditions using standardized protocols such as ISO 105-Z07 for solubility and kinetic studies using UV-Vis spectrophotometry and HPLC for stability. Careful control of pH and temperature is essential to ensure the desired performance and reproducibility when working with this compound.

References

Synonyms and alternative names for C.I. Reactive Red 45

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of C.I. Reactive Red 45, a widely used azo dye. The following sections detail its chemical identity, including a comprehensive list of synonyms and alternative names, and present key physicochemical properties. Furthermore, this guide outlines detailed experimental protocols for its degradation and removal from aqueous solutions, summarizing the quantitative data from these studies. While specific interactions with cellular signaling pathways are not extensively documented in the current scientific literature, this guide provides insights into its toxicological evaluation.

Chemical Identity and Properties

C.I. This compound is a synthetic dye belonging to the single azo class.[1] It is primarily used in the textile industry for dyeing cellulosic fibers like cotton and flax, where it forms a covalent bond with the substrate, ensuring good fastness properties.[2]

Synonyms and Alternative Names

C.I. This compound is known by a multitude of trade names and identifiers across different suppliers and regions. A comprehensive, though not exhaustive, list is provided below:

  • Active Brilliant Red 6S

  • Begative Red P-3B

  • Cibacron Brilliant Red 3B-P

  • Cotfix Red 6B

  • Dinactive Brilliant Red H3B

  • Drimarene Brilliant Rubine Z-RH

  • Evercion Red P-3B

  • Helaktyn Red D-5BN

  • Jakofix Brilliant Red H3B

  • Polkative Red P-3B

  • Reactive Red P-3B

  • Reactive Red P3B

  • Reactron Red H3B

  • Red H5B

  • Sandalfix Red-PSB

  • THacion Red H-3BP

  • Vilmafix Red 6B-P

  • Xiron Brilliant Red 4B-HD

Chemical and Physical Data

A summary of the key chemical and physical properties of C.I. This compound is presented in the table below.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 18209[1]
CAS Registry Number 12226-22-1, 70210-46-7[1]
Molecular Formula C₂₇H₁₉ClN₇Na₃O₁₀S₃[1]
Molecular Weight 802.10 g/mol [1]
Molecular Structure Single azo class[1]

Experimental Protocols

This section details methodologies from published research for the degradation and removal of C.I. This compound from aqueous solutions. These protocols are relevant for environmental remediation studies and for understanding the dye's stability and reactivity.

Photocatalytic Degradation using Photo-Fenton Reagent

This protocol describes the degradation of this compound using a Photo-Fenton process, an advanced oxidation process (AOP).

Methodology:

  • Preparation of Solutions: Prepare a stock solution of C.I. This compound. For experimental runs, dilute the stock to the desired concentration (e.g., 3.33 x 10⁻⁵ M). Prepare a solution of Ferrous Sulfate (FeSO₄) (e.g., 3.33 x 10⁻⁵ M).

  • Experimental Setup: The reaction is carried out in a suitable vessel exposed to a visible light source.

  • Parameter Optimization: To determine the optimal degradation conditions, vary the following parameters in a systematic manner:

    • Concentration of this compound

    • Concentration of FeSO₄

    • Volume of Hydrogen Peroxide (H₂O₂) (e.g., up to 1.0 mL)

    • pH of the solution (e.g., adjusted to 2.9)

    • Intensity of light irradiation

  • Degradation Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture. Measure the absorbance of the solution at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer to determine the extent of decolorization.

  • Kinetic Analysis: The degradation rate can be analyzed using kinetic models, such as the first-order kinetics model.

Quantitative Data from a Representative Study:

ParameterOptimal Condition
[this compound] 3.33 x 10⁻⁵ M
[FeSO₄] 3.33 x 10⁻⁵ M
H₂O₂ 1.0 mL
pH 2.9
Adsorption on Activated Carbon

This protocol outlines a batch adsorption method for the removal of this compound using activated carbon derived from Catha edulis stems.

Methodology:

  • Adsorbent Preparation: Prepare activated carbon from the desired biomass (e.g., Catha edulis stems) through carbonization and chemical activation.

  • Stock Solution: Prepare a stock solution of C.I. This compound (e.g., 1000 mg/L) in distilled water. Prepare working solutions of various concentrations by diluting the stock solution.

  • Batch Adsorption Experiments:

    • In a series of flasks, add a fixed amount of the prepared activated carbon to a known volume and concentration of the dye solution.

    • Adjust the initial pH of the solutions using 0.1 N HCl or 0.1 N NaOH.

    • Agitate the flasks on a shaker at a constant speed and temperature for a specified contact time.

    • After agitation, separate the adsorbent from the solution by filtration.

  • Analysis: Determine the final concentration of the dye in the filtrate using a UV-Vis spectrophotometer at its λmax.

  • Optimization and Isotherm Studies: To find the optimal removal conditions, vary the initial dye concentration, adsorbent dose, pH, and contact time. The equilibrium data can be fitted to adsorption isotherm models like the Langmuir and Freundlich models to understand the adsorption mechanism.

Quantitative Data from a Representative Study:

ParameterOptimal ConditionRemoval Efficiency
pH 3.0594.5%
Adsorbent Dose 10.5 g/L94.5%
Contact Time 38.79 min94.5%
Initial Dye Concentration 50.4 mg/L94.5%

Biological Interactions and Toxicity

Currently, there is a lack of specific studies detailing the interaction of C.I. This compound with defined cellular signaling pathways. As an azo dye, its toxicological profile is of interest, particularly concerning its breakdown products, which may include aromatic amines. Azo dyes, in general, have been a subject of toxicological research.

General toxicological studies on textile dyes often employ bioassays to assess cytotoxicity and genotoxicity. For instance, studies on other reactive dyes have utilized the Allium cepa test, hemolytic assays, and brine shrimp (Artemia salina) tests to evaluate the toxicity of the dye and its degradation products. These studies provide a broad assessment of the biological impact rather than a specific molecular mechanism or signaling pathway.

The genotoxicity of some azo dyes has been linked to their metabolic reduction, which can release carcinogenic aromatic amines. This reduction can be carried out by human intestinal microflora and, to a lesser extent, by liver azoreductases.

Diagrams

Experimental Workflow for Photocatalytic Degradation

The following diagram illustrates the typical workflow for a photocatalytic degradation experiment of C.I. This compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Stock Solution mix Mix Dye and Reagent in Reaction Vessel prep_dye->mix prep_reagent Prepare Photo-Fenton Reagent (FeSO4 + H2O2) prep_reagent->mix irradiate Irradiate with Visible Light mix->irradiate sampling Collect Aliquots at Time Intervals irradiate->sampling measure Measure Absorbance (UV-Vis Spectrophotometer) sampling->measure calculate Calculate Degradation Efficiency measure->calculate kinetics Kinetic Modeling calculate->kinetics

Caption: Experimental workflow for photocatalytic degradation.

Logical Relationship in Batch Adsorption Study

This diagram illustrates the logical flow and parameter optimization in a batch adsorption study for the removal of C.I. This compound.

adsorption_logic cluster_inputs Input Parameters cluster_process Adsorption Process cluster_outputs Outputs & Analysis param_ph pH batch_exp Batch Adsorption Experiment param_ph->batch_exp param_dose Adsorbent Dose param_dose->batch_exp param_conc Initial Dye Concentration param_conc->batch_exp param_time Contact Time param_time->batch_exp removal_eff Removal Efficiency (%) batch_exp->removal_eff isotherm Adsorption Isotherms removal_eff->isotherm kinetics Adsorption Kinetics removal_eff->kinetics

Caption: Logic diagram for batch adsorption parameter optimization.

References

Navigating the Crimson Tide: A Technical Guide to the Safe Handling of Reactive Red 45 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reactive Red 45 (C.I. 18209; CAS No. 12226-22-1), a vibrant azo dye, is a valuable tool in various scientific applications. However, its reactive nature necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound in a laboratory setting, ensuring the well-being of researchers and the integrity of experimental outcomes.

Understanding the Hazard Profile

Key Hazards:

  • Respiratory and Skin Sensitization: The most significant hazard associated with reactive dyes is their potential to cause sensitization upon inhalation or skin contact.[1][2][3] Repeated exposure to the powdered form of the dye can lead to allergic reactions, including occupational asthma.[2][3]

  • Eye and Skin Irritation: Direct contact with this compound can cause irritation to the eyes and skin.

  • Potential for Dust Explosion: As with many fine organic powders, there is a possibility of a dust explosion if the dye is dispersed in the air in sufficient concentrations and exposed to an ignition source.[1]

While some azo dyes have been linked to carcinogenicity, this is often due to the release of specific aromatic amines.[3] The carcinogenic potential of this compound has not been definitively established. However, it is prudent to handle it with the care afforded to potentially hazardous substances.

Quantitative Data Summary

The following tables summarize the available physical, chemical, and toxicological data for this compound and related reactive dyes. It is important to note the absence of specific LD50 values for this compound in the reviewed literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
C.I. Name This compound[4]
CAS Number 12226-22-1[4][5][6][7]
Molecular Formula C₂₇H₁₉ClN₇Na₃O₁₀S₃[4]
Molecular Weight 802.10 g/mol [4]
Appearance Colourful red-blue light powder[4][5]
Class Single azo dye[4]

Table 2: Toxicological Data for Reactive Dyes (General)

EndpointValueSpeciesCompoundReference
LD50 (Oral) > 2000 mg/kg (estimated)RatMixture of Reactive Dyes[8]
LC50 (Aquatic) > 100 mg/L (96hr)FishMixture of Reactive Dyes[8]
Acute Toxicity May be harmful if inhaled. May cause respiratory irritation.Not ApplicableMixture of Reactive Dyes[1]
Skin Sensitization May cause an allergic skin reaction.Not ApplicableMixture of Reactive Dyes[1]

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound, particularly in its powdered form.

Table 3: Recommended Personal Protective Equipment

Body PartEquipmentSpecification
Respiratory NIOSH-approved respiratorFor dusts and aerosols.[1]
Hands Chemical-resistant glovesNitrile or other suitable material.
Eyes Safety gogglesSplash-proof.
Body Laboratory coatTo prevent skin contact.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize the risk of exposure and accidents.

Handling:

  • Ventilation: Always handle powdered this compound in a well-ventilated area, preferably within a fume hood, to minimize dust inhalation.[1]

  • Avoid Dust Formation: Take care to avoid creating dust when transferring or weighing the dye.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

  • Staining: Be aware that this compound is a potent dye and will stain skin and clothing.

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry place.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 4: First Aid Measures

Exposure RouteAction
Inhalation Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[9]

Accidental Release Measures:

  • Small Spills: Carefully sweep or vacuum up the spilled powder, avoiding dust generation. Place in a sealed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated waste container.

Experimental Protocols: General Guidelines for Azo Dye Synthesis

While specific experimental protocols for every application of this compound are beyond the scope of this guide, the following provides a general workflow for a typical azo dye synthesis in a laboratory setting. This is for informational purposes and must be adapted to the specific requirements of your research.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_waste Waste Disposal A Wear Full PPE B Prepare Diazonium Salt Solution (in fume hood) A->B Safety First D Slowly Add Diazonium Salt to Coupling Component (with cooling and stirring) B->D C Prepare Coupling Component Solution C->D E Isolate Crude Product (e.g., vacuum filtration) D->E Reaction Complete F Wash and Dry Product E->F H Dispose of all waste according to institutional guidelines E->H G Characterize Product (e.g., spectroscopy) F->G G->H

Caption: General workflow for a laboratory-scale azo dye synthesis.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of considerations and actions for the safe handling of this compound.

safety_handling_logic cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedures Safe Work Procedures cluster_emergency Emergency Response A Identify Hazards: - Sensitization - Irritation - Dust Explosion B Engineering Controls: - Fume Hood - Ventilation A->B C Administrative Controls: - SOPs - Training A->C D Personal Protective Equipment (PPE): - Respirator - Goggles - Gloves A->D E Handling Powdered Dye B->E C->E D->E F Storage E->F G Waste Disposal E->G H First Aid E->H I Spill Response E->I F->H F->I G->H G->I

Caption: Logical flow for the safe handling of this compound.

By adhering to the principles and procedures outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with reactive chemical compounds.

References

Reactive red 45 as a potential probe for cellular imaging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Reactive Red 45 is a commercially available textile dye. Its application as a fluorescent probe for cellular imaging is a novel area of investigation. This document provides a theoretical framework and guide for researchers interested in exploring its potential, based on the chemical properties of this compound and established principles of similar fluorescent probes. All experimental parameters presented herein are hypothetical and require empirical validation.

Introduction

This compound (C.I. This compound; CAS No. 12226-22-1) is a monoazo dye containing a dichlorotriazine reactive group.[1][2] This reactive moiety is known to form stable covalent bonds with nucleophilic groups such as amines and hydroxyls, which are abundant in biological macromolecules like proteins.[3] This inherent reactivity, coupled with its chromophoric azo structure, suggests a potential application for this compound as a fluorescent probe for cellular imaging. This guide outlines the theoretical basis, potential applications, and proposed experimental protocols to evaluate this compound for this purpose.

The core principle behind its potential use lies in the covalent linkage it can form with cellular components. The dichlorotriazine group can react with primary amines on proteins, making it a candidate for an amine-reactive probe.[3][4] The presence of sulfonate groups in its structure suggests that it is likely to be water-soluble and potentially cell-impermeable, making it a candidate for staining cell surface proteins or as a viability indicator for cells with compromised membranes.[5][6]

Physicochemical and Potential Spectroscopic Properties

Table 1: Physicochemical and Postulated Spectroscopic Properties of this compound

PropertyValueNotes
Chemical Formula C₂₇H₁₉ClN₇Na₃O₁₀S₃[1]
Molecular Weight 802.10 g/mol [1]
Reactive Group DichlorotriazineReacts with primary amines and hydroxyl groups.
Solubility High in aqueous solutionsInferred from the presence of multiple sulfonate groups.
Predicted Excitation Max (λex) ~540 - 560 nmTo be determined experimentally. This is an estimate based on the red color of the dye.
Predicted Emission Max (λem) ~580 - 620 nmTo be determined experimentally. A Stokes shift of 40-60 nm is typical for similar dyes.
Quantum Yield (Φ) To be determinedAzo dyes can have low quantum yields, but this can be environment-dependent.
Photostability To be determinedA critical parameter for imaging applications requiring prolonged exposure.
Cell Permeability Likely low/impermeableInferred due to the presence of multiple sulfonate groups which typically inhibit membrane crossing.[5]

Proposed Mechanism of Action and Cellular Staining

The proposed mechanism for cellular labeling with this compound is based on the covalent reaction between its dichlorotriazine group and primary amine groups on cellular proteins.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RR45 This compound SurfaceProtein Cell Surface Protein (with -NH2 groups) RR45->SurfaceProtein Covalent Bond Formation (Live Cells) IntracellularProtein Intracellular Protein (with -NH2 groups) RR45->IntracellularProtein Covalent Bond Formation (Dead/Permeabilized Cells) DeadCell Compromised Membrane RR45->DeadCell Membrane Passage

Caption: Proposed mechanism of this compound cellular staining.

For live cells with intact membranes, the highly sulfonated and thus likely impermeable this compound is expected to react primarily with amine groups on the extracellular domains of cell surface proteins. In cells with compromised membranes (i.e., dead or dying cells), the dye can enter the cytoplasm and react with the abundant intracellular proteins, leading to a significantly brighter signal.[3][6] This differential staining pattern forms the basis for its potential use as a viability dye.

Experimental Protocols

The following are proposed protocols for the evaluation of this compound as a cellular imaging probe. These protocols are based on standard methods for amine-reactive dyes and will require optimization.

Preparation of Stock Solution
  • Dissolve this compound: Prepare a 1 mg/mL stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Aliquot and store at -20°C, protected from light and moisture. Immediately before use, allow an aliquot to warm to room temperature.

Protocol for Staining of Dead Cells (Viability Assay)

This protocol is designed for use with fluorescence microscopy or flow cytometry.

G Start Start CellCulture Culture cells to desired confluency Start->CellCulture Harvest Harvest and wash cells with protein-free buffer (PBS) CellCulture->Harvest Stain Incubate with this compound (e.g., 1 µg/mL in PBS) for 15-30 min at RT, protected from light Harvest->Stain Wash Wash cells twice with PBS Stain->Wash Fix Optional: Fix cells (e.g., 4% PFA) Wash->Fix Analyze Analyze by fluorescence microscopy or flow cytometry Fix->Analyze End End Analyze->End

Caption: Workflow for dead cell staining using this compound.

  • Cell Preparation: Harvest cultured cells and wash them once with a protein-free buffer such as phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL. Add the this compound stock solution to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS to remove unbound dye.

  • Fixation (Optional): If required for subsequent immunostaining, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer with appropriate filter sets (a standard TRITC or Texas Red filter set may be a good starting point).

Protocol for Staining of Cell Surface Proteins on Live Cells

G Start Start CellCulture Culture adherent cells on coverslips Start->CellCulture WashBuffer Wash cells with protein-free buffer (PBS) CellCulture->WashBuffer Stain Incubate with this compound (e.g., 1-5 µg/mL in PBS) for 30 min at 4°C WashBuffer->Stain Wash Wash cells three times with cold PBS Stain->Wash Image Image live cells immediately in PBS Wash->Image End End Image->End

Caption: Workflow for cell surface protein staining on live cells.

  • Cell Preparation: Culture adherent cells on glass coverslips to the desired confluency.

  • Washing: Gently wash the cells twice with cold, protein-free buffer (e.g., PBS).

  • Staining: Incubate the cells with a solution of this compound in PBS (e.g., 1-5 µg/mL) for 30 minutes at 4°C to minimize endocytosis. All steps should be performed protected from light.

  • Washing: Gently wash the cells three times with cold PBS to remove unbound dye.

  • Imaging: Immediately mount the coverslips in PBS and image the live cells using a fluorescence microscope.

Data Presentation: Quantitative Parameters for Evaluation

The following tables should be populated with experimental data to fully characterize this compound as a cellular imaging probe.

Table 2: Photophysical Properties of this compound

ParameterMeasurement ConditionValue
Excitation Maximum (λex) PBS, pH 7.4TBD
Emission Maximum (λem) PBS, pH 7.4TBD
Molar Extinction Coefficient (ε) PBS, pH 7.4 at λexTBD
Fluorescence Quantum Yield (Φ) Relative to a standard (e.g., Rhodamine B)TBD
Photobleaching Half-life (t₁/₂) Continuous illumination at λexTBD

Table 3: Cytotoxicity Profile of this compound

Cell LineAssayIncubation TimeIC₅₀ (µg/mL)
HeLaMTT24 hoursTBD
JurkatAlamarBlue24 hoursTBD
HEK293Trypan Blue Exclusion24 hoursTBD

Potential Advantages and Limitations

Potential Advantages:

  • Covalent Labeling: Forms stable bonds with cellular targets, potentially allowing for long-term tracking and analysis post-fixation and permeabilization.

  • Water Solubility: High water solubility due to sulfonate groups simplifies handling and staining procedures in aqueous buffers.

  • Cost-Effectiveness: As a widely available textile dye, it may offer a more economical alternative to specialized fluorescent probes.

Potential Limitations:

  • Low Quantum Yield: Azo dyes are not always highly fluorescent, which could limit sensitivity.

  • Lack of Specificity: As an amine-reactive dye, it will label all accessible proteins, which may not be suitable for targeting specific molecules without conjugation to a targeting moiety.

  • Phototoxicity: The potential for light-induced damage to cells upon excitation needs to be evaluated.

  • Cell Permeability: Its likely impermeability restricts its use for intracellular targets in live cells unless the membrane is permeabilized.

Conclusion and Future Directions

This compound presents an intriguing, yet unexplored, candidate for development as a fluorescent probe for cellular imaging. Its amine-reactive nature and probable cell-impermeability suggest immediate potential as a viability stain or for labeling cell-surface proteins. However, a thorough characterization of its photophysical properties, staining efficacy, and cytotoxicity is essential. Future research should focus on obtaining the quantitative data outlined in this guide. Furthermore, conjugation of this compound to specific targeting ligands, such as antibodies or small molecules, could expand its utility for targeted imaging applications. The logical progression of this research is outlined below.

G Start Characterize Photophysical Properties of this compound Viability Evaluate as a Viability Stain Start->Viability Surface Assess for Cell Surface Protein Labeling Start->Surface Cytotoxicity Determine Cytotoxicity Profile Start->Cytotoxicity Conjugation Conjugate to Targeting Moieties (e.g., Antibodies) Viability->Conjugation Surface->Conjugation Cytotoxicity->Conjugation TargetedImaging Evaluate Conjugates for Targeted Cellular Imaging Conjugation->TargetedImaging

Caption: Logical workflow for the development of this compound as a cellular probe.

References

An In-Depth Technical Guide to the Covalent Bonding of Reactive Red 45

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent bonding mechanism of C.I. Reactive Red 45, a dichlorotriazine azo dye. The content herein is intended for an audience with a technical background in chemistry and related sciences, offering detailed insights into the reaction kinetics, influencing factors, and experimental protocols for quantitative analysis.

Introduction to this compound and its Covalent Bonding

This compound (C.I. 18209) is a water-soluble anionic dye widely used in the textile industry for coloring cellulosic fibers such as cotton.[1] Its ability to form a strong, permanent covalent bond with the fiber is the basis for its high wash fastness and brilliant color.[1] The reactive group responsible for this covalent linkage is the dichlorotriazine ring.

The fundamental principle of covalent bonding for this compound involves a nucleophilic substitution reaction between the dye molecule and the hydroxyl groups of the cellulose (B213188) polymer under alkaline conditions.[2] This process, however, is in competition with the hydrolysis of the dye, where the reactive group reacts with water instead of the fiber. Understanding and optimizing the conditions that favor dye-fiber fixation over hydrolysis is critical for efficient and effective dyeing.

The Covalent Bonding Mechanism

The covalent bond formation between this compound and cellulose proceeds in a two-step mechanism:

  • Exhaustion: In an aqueous solution, an electrolyte (such as sodium chloride or sodium sulfate) is added to overcome the electrostatic repulsion between the anionic dye and the negatively charged surface of the cellulosic fiber in water. This promotes the adsorption of the dye onto the fiber surface.[1]

  • Fixation: The addition of an alkali, such as sodium carbonate, raises the pH of the dyebath. This high pH is crucial as it facilitates the ionization of the hydroxyl groups on the cellulose to form highly nucleophilic cellulosate anions (Cell-O⁻).[2][3] These anions then attack the electron-deficient carbon atoms of the dichlorotriazine ring, displacing a chloride ion and forming a stable ether linkage.

The competing hydrolysis reaction also occurs under these alkaline conditions, where hydroxide (B78521) ions (OH⁻) from the water act as the nucleophile, leading to the formation of a non-reactive, hydrolyzed dye.[3]

Diagram of the Covalent Bonding Pathway

Covalent_Bonding_Pathway cluster_0 In Solution cluster_1 Reaction cluster_2 Products Reactive_Red_45 This compound (D-Cl) Covalent_Bond Covalently Bonded Dye (D-O-Cell) Reactive_Red_45->Covalent_Bond + Cell-O⁻ (Fixation) Hydrolyzed_Dye Hydrolyzed Dye (D-OH) Reactive_Red_45->Hydrolyzed_Dye + OH⁻ (Hydrolysis) Cellulose Cellulose (Cell-OH) Cellulosate Cellulosate Anion (Cell-O⁻) Cellulose->Cellulosate + Alkali Alkali Alkali (e.g., Na2CO3) Hydroxide Hydroxide Ion (OH⁻)

Caption: Covalent bonding and hydrolysis pathway of this compound.

Factors Influencing Covalent Bonding and Fixation Efficiency

The efficiency of the covalent bonding, known as the fixation rate, is influenced by several key parameters:

  • pH: An alkaline medium is essential for the formation of the cellulosate anion. Generally, a pH range of 10-11 is optimal for the fixation of dichlorotriazine dyes.[3][4] However, excessively high pH can increase the rate of dye hydrolysis.[3]

  • Temperature: Higher temperatures increase the rate of both fixation and hydrolysis. The optimal temperature depends on the specific reactivity of the dye. For dichlorotriazine dyes, which are highly reactive, dyeing can often be carried out at lower temperatures (e.g., 30-40°C) compared to less reactive dyes.[1]

  • Electrolyte Concentration: The concentration of salt affects the exhaustion of the dye onto the fiber. Higher salt concentrations generally lead to higher exhaustion and subsequently higher fixation, up to a certain point.

  • Dyeing Time: Sufficient time is required for the diffusion of the dye into the fiber and for the chemical reaction to occur. Prolonging the fixation time can increase the degree of fixation, but also the extent of hydrolysis.

Quantitative Analysis of Covalent Bonding

The extent of covalent bonding is typically quantified by the fixation rate (F) , which is the percentage of the initially applied dye that has covalently bonded to the fiber.

Data Presentation
Dye ClasspHTemperature (°C)k_cell (s⁻¹) (Illustrative)
Dichlorotriazinyl9301.5 x 10⁻⁴
Dichlorotriazinyl10305.0 x 10⁻⁴
Dichlorotriazinyl11308.0 x 10⁻⁴
Dichlorotriazinyl10401.2 x 10⁻³

Note: These are illustrative values based on data for similar dyes and are intended to show general trends.

Experimental Protocols

Determination of Fixation Rate by Spectrophotometry

This method involves measuring the amount of unfixed and hydrolyzed dye in the dyebath and wash liquors.

Materials and Equipment:

  • Scoured and bleached cotton fabric

  • This compound

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃)

  • UV-Vis Spectrophotometer

  • Laboratory dyeing machine

  • Volumetric flasks and pipettes

Procedure:

  • Dyeing:

    • Prepare a dyebath with a known concentration of this compound, NaCl, and water.

    • Immerse a known weight of cotton fabric in the dyebath.

    • Agitate the bath at the desired temperature for a set period to allow for dye exhaustion.

    • Add a known amount of Na₂CO₃ to initiate fixation and continue the dyeing for the desired time.

  • Collection of Unfixed Dye:

    • After dyeing, collect the remaining dyebath.

    • Thoroughly rinse the dyed fabric with cold and hot water to remove all unfixed and hydrolyzed dye. Collect all rinsing liquors.

    • Combine the initial dyebath and all rinsing liquors in a volumetric flask and dilute to a known volume.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the combined solution at the maximum absorption wavelength (λ_max) of this compound.

    • Using a pre-determined calibration curve of this compound, calculate the concentration of the unfixed dye.

  • Calculation of Fixation Rate:

    • Calculate the total amount of unfixed dye.

    • The fixation rate (F) is calculated as: F (%) = [ (Initial amount of dye - Amount of unfixed dye) / Initial amount of dye ] x 100

Diagram of the Experimental Workflow for Fixation Rate Determination

Fixation_Rate_Workflow Start Start Prepare_Dyebath Prepare Dyebath (Dye, NaCl, Water) Start->Prepare_Dyebath Dyeing Dyeing Process (Exhaustion & Fixation) Prepare_Dyebath->Dyeing Collect_Liquors Collect Dyebath and Rinsing Liquors Dyeing->Collect_Liquors Spectro_Analysis Spectrophotometric Analysis Collect_Liquors->Spectro_Analysis Calculate_Fixation Calculate Fixation Rate Spectro_Analysis->Calculate_Fixation End End Calculate_Fixation->End

References

Methodological & Application

Application Notes and Protocols for Staining Cellulose Fibers with Reactive Red 45

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 45, a dichlorotriazine-based anionic dye, is a valuable tool for the specific and covalent staining of cellulose (B213188) fibers. Its reactive nature allows for the formation of a stable ether linkage with the hydroxyl groups present in the cellulose polymer. This covalent bond results in a highly durable and vibrant red coloration, making it suitable for a variety of analytical techniques in materials science and biochemistry, including microscopic visualization of cellulosic structures. The staining process is dependent on precise control of pH, temperature, and electrolyte concentration to ensure optimal dye fixation while minimizing the competing hydrolysis reaction. These application notes provide a detailed protocol for the effective staining of cellulose fibers with this compound for research purposes.

Principle of Staining

The staining mechanism of this compound on cellulose fibers is a two-step process. Initially, the anionic dye molecules are attracted to the surface of the cellulose fibers from the aqueous solution. The presence of an electrolyte, such as sodium chloride, is crucial in this step as it neutralizes the negative surface charge of the cellulose, thereby reducing the electrostatic repulsion between the fiber and the anionic dye and promoting dye uptake.[1][2]

The second and most critical step is the fixation of the dye to the cellulose fibers. Under alkaline conditions, the hydroxyl groups on the cellulose polymer are activated to form cellulosate anions. These highly nucleophilic anions then attack the electrophilic carbon atom of the dichlorotriazine ring of the this compound molecule, leading to a nucleophilic substitution reaction.[3][4] This reaction results in the formation of a stable, covalent ether bond between the dye and the cellulose fiber.[5][6] A competing reaction is the hydrolysis of the reactive dye, where the dye reacts with hydroxide (B78521) ions in the solution instead of the cellulose.[7][8] Careful control of the staining conditions is therefore essential to maximize the efficiency of the dye-fiber reaction.

Materials and Reagents

  • This compound (C.I. This compound; C₂₇H₁₉ClN₇Na₃O₁₀S₃; MW: 802.10 g/mol )

  • Cellulose fibers (e.g., cotton, linen, filter paper, or purified cellulose)

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Distilled or deionized water

  • Glacial acetic acid (optional, for neutralization)

  • Microscope slides and coverslips

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Magnetic stirrer and stir bar

  • Water bath or incubator

  • pH meter

Experimental Protocols

Preparation of Staining Solutions
  • This compound Stock Solution (1% w/v): Dissolve 1.0 g of this compound powder in 100 mL of distilled water. Stir until the dye is completely dissolved. This stock solution can be stored in the dark at 4°C for a limited time.

  • Sodium Chloride Solution (1 M): Dissolve 58.44 g of NaCl in 1 L of distilled water.

  • Sodium Carbonate Solution (1 M): Dissolve 105.99 g of anhydrous Na₂CO₃ in 1 L of distilled water.

Staining Protocol for Cellulose Fibers

This protocol is a general guideline and may require optimization depending on the specific type and form of the cellulose fibers being stained.

  • Fiber Preparation: If necessary, pre-treat the cellulose fibers to remove any impurities or sizing agents. This can be done by washing the fibers with a mild detergent solution, followed by thorough rinsing with distilled water. For microscopic analysis, a small sample of the fibers can be teased apart on a microscope slide.

  • Exhaustion Step:

    • Prepare the exhaustion bath by mixing the this compound stock solution and the sodium chloride solution in a beaker to achieve the desired final concentrations. A typical starting point is a 1:10 dilution of the stock dye solution and the addition of NaCl to a final concentration of 20-40 g/L.[9]

    • Immerse the cellulose fibers in the exhaustion bath.

    • Gently agitate the mixture at room temperature (approximately 25°C) for 30 minutes to allow for the even adsorption of the dye onto the fibers.

  • Fixation Step:

    • Add the sodium carbonate solution to the exhaustion bath to raise the pH to approximately 10.5-11.0.[9] This will initiate the covalent bonding of the dye to the cellulose.

    • Increase the temperature of the staining bath to 30-40°C. Dichlorotriazine dyes are highly reactive and can be fixed at lower temperatures.[10]

    • Incubate the fibers in the alkaline dye solution at the elevated temperature for 60 minutes with gentle agitation.

  • Washing and Rinsing:

    • After the fixation step, it is crucial to remove any unfixed and hydrolyzed dye to ensure good colorfastness and to reduce background staining.

    • Decant the staining solution and rinse the fibers briefly with cold distilled water.

    • Wash the stained fibers in a solution of hot distilled water (approximately 60°C) for 10-15 minutes. A mild, non-ionic detergent can be added to this wash solution to aid in the removal of unfixed dye.

    • Repeat the hot water wash step until the washing solution is clear.

    • Finally, rinse the fibers with cold distilled water.

    • If desired, a final rinse in a dilute acetic acid solution can be performed to neutralize any residual alkali, followed by a final rinse with distilled water.

  • Mounting for Microscopy:

    • Take a small sample of the stained and washed fibers and place them on a clean microscope slide.

    • Add a drop of a suitable mounting medium (e.g., glycerol (B35011) or a commercial mounting medium).

    • Carefully place a coverslip over the fibers, avoiding the formation of air bubbles.

    • The stained cellulose fibers are now ready for observation under a light microscope.

Data Presentation

The following tables provide a summary of the recommended ranges for the key quantitative parameters in the staining protocol. These values can be used as a starting point for optimization experiments to achieve the desired staining intensity and quality for a specific application.

ParameterRecommended RangeNotes
Exhaustion Step
This compound Concentration0.1 - 1.0% (w/v)Higher concentrations may lead to deeper staining but could also increase background and the amount of unfixed dye to be washed out.
Sodium Chloride Concentration20 - 60 g/LIncreases the affinity of the dye for the cellulose fibers. The optimal concentration may vary depending on the dye concentration and the type of cellulose.[9]
Temperature25 - 30°CRoom temperature is generally sufficient for the initial adsorption of the dye.
Time30 - 45 minutesAllows for even distribution and adsorption of the dye onto the fibers.
Fixation Step
pH10.5 - 11.5A sufficiently alkaline pH is essential for the activation of the cellulose hydroxyl groups.[9]
Temperature30 - 60°CDichlorotriazine dyes are highly reactive; lower temperatures can be used to control the reaction rate and minimize hydrolysis.[10]
Time60 - 90 minutesSufficient time is required for the covalent bond formation to reach completion.
Washing Step
Hot Water Wash Temperature60 - 80°CEffective for removing unfixed and hydrolyzed dye.
Number of Washes2 - 4 cyclesWashing should be continued until the supernatant is clear.

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_stain Staining Protocol cluster_analysis Analysis A Prepare this compound Stock Solution (1% w/v) E Exhaustion Step: - Add this compound & NaCl - 25°C, 30 min A->E B Prepare NaCl Solution (1 M) B->E C Prepare Na2CO3 Solution (1 M) F Fixation Step: - Add Na2CO3 (pH 10.5-11) - 30-40°C, 60 min C->F D Fiber Preparation (Wash and Rinse) D->E E->F G Washing & Rinsing: - Cold water rinse - Hot water washes (60°C) - Final cold water rinse F->G H Mounting for Microscopy G->H I Microscopic Observation H->I

Caption: Experimental workflow for staining cellulose fibers with this compound.

Signaling Pathway of Covalent Bonding

G Cellulose Cellulose-OH Cellulose Fiber ActivatedCellulose Cellulose-O⁻ Activated Cellulose Cellulose->ActivatedCellulose + OH⁻ Alkali {OH⁻ | (from Na₂CO₃)} Alkali->ActivatedCellulose HydrolyzedDye Dye-Triazine-OH Hydrolyzed Dye Alkali->HydrolyzedDye CovalentBond Cellulose-O-Triazine-Dye Covalently Stained Fiber ActivatedCellulose->CovalentBond + Dye-Triazine-Cl ReactiveRed45 Dye-Triazine-Cl This compound ReactiveRed45->CovalentBond ReactiveRed45->HydrolyzedDye + OH⁻ (Hydrolysis) Chloride Cl⁻ CovalentBond->Chloride releases Water H₂O

Caption: Covalent bonding of this compound to cellulose and the competing hydrolysis reaction.

References

Application Notes and Protocols: Visualizing Polysaccharides in Plant Cells with Reactive Red 45

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 45 is a reactive azo dye that possesses the potential for visualizing polysaccharides in plant cells.[1][2] As a reactive dye, it has the capability to form covalent bonds with hydroxyl groups present in polysaccharides under specific conditions.[1] Additionally, interactions such as hydrogen bonding and van der Waals forces may contribute to its binding with polysaccharide structures within the plant cell wall.[3][4] While specific protocols for the use of this compound in plant cell microscopy are not widely documented, this guide provides a comprehensive set of starting protocols and application notes based on the chemical properties of the dye and general principles of fluorescent staining in plant biology. These protocols are intended as a starting point for researchers to optimize for their specific plant tissues and imaging systems.

Data Presentation

Table 1: Chemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Formula C₂₇H₁₉ClN₇Na₃O₁₀S₃[2]
Molecular Weight 802.10 g/mol [2]
Color Red[2]
Predicted Excitation Max ~540-560 nmN/A
Predicted Emission Max ~600-650 nmN/A

Table 2: Recommended Starting Concentrations and Incubation Times for Staining

ParameterSuggested RangeNotes
Dye Concentration 1 µM - 25 µMStart with a lower concentration to minimize background fluorescence.[6]
Incubation Time 15 min - 60 minOptimization is crucial; longer times may be needed for thicker tissues.
Staining Buffer pH 7.0 - 8.5Alkaline conditions can facilitate the reactive binding of the dye.[1]

Experimental Protocols

Protocol 1: Preparation of Staining Solution

  • Prepare a Stock Solution: Dissolve this compound powder in distilled water or a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) to create a 1 mM stock solution.

  • Store Properly: Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in the chosen staining buffer (e.g., PBS at pH 7.4) to the desired final concentration (refer to Table 2).

Protocol 2: Staining of Plant Tissue Sections

This protocol is suitable for fixed plant tissue sections.

  • Fixation: Fix the plant tissue in a suitable fixative (e.g., 4% formaldehyde (B43269) in PBS for 1-2 hours at room temperature).

  • Washing: Wash the fixed tissue three times with PBS for 10 minutes each.

  • Sectioning: Prepare thin sections of the tissue using a vibratome or microtome.

  • Staining: Immerse the tissue sections in the this compound working solution and incubate for the optimized time (see Table 2) at room temperature in the dark.

  • Washing: Wash the stained sections three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the sections on a microscope slide with an anti-fade mounting medium.

  • Imaging: Visualize the stained sections using a fluorescence or confocal microscope with appropriate filter sets for red fluorescence.

Protocol 3: Whole-Mount Staining of Small Plant Samples (e.g., Seedlings, Roots)

This protocol is suitable for small, whole-mount samples.

  • Sample Collection: Collect fresh plant material.

  • Staining: Immerse the entire sample in the this compound working solution. For better penetration, a vacuum infiltration step (5-10 minutes) can be applied.[6]

  • Incubation: Incubate for the optimized time at room temperature in the dark.

  • Washing: Wash the samples three times with the staining buffer.

  • Mounting: Mount the sample on a microscope slide in a drop of the buffer or mounting medium.

  • Imaging: Proceed with fluorescence or confocal microscopy.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_sample Sample Handling cluster_stain Staining cluster_image Visualization A Prepare this compound Stock Solution (1 mM) B Prepare Working Solution (1-25 µM in Buffer) A->B C Collect and Fix Plant Tissue D Wash Tissue C->D E Section Tissue (Optional) D->E F Incubate in Staining Solution (15-60 min) E->F G Wash to Remove Excess Dye F->G H Mount Sample G->H I Image with Fluorescence Microscope H->I

Caption: Experimental workflow for visualizing plant cell polysaccharides.

Staining_Mechanism cluster_dye This compound cluster_poly Polysaccharide cluster_binding Binding Interactions Dye This compound (Anionic Azo Dye) Covalent Covalent Bond (Reactive Group + -OH) Dye->Covalent Hydrogen Hydrogen Bond Dye->Hydrogen VdW van der Waals Forces Dye->VdW Poly Polysaccharide Chain (e.g., Cellulose, Pectin) with -OH groups Covalent->Poly Hydrogen->Poly VdW->Poly

Caption: Putative binding mechanism of this compound to polysaccharides.

References

Application Notes: Reactive Red Dyes for Fluorescent Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed a significant lack of specific data and established protocols for the use of Reactive Red 45 as a fluorescent label for proteins in scientific literature. It is primarily documented as a textile dye. Therefore, this document provides a generalized application note and protocol for a representative amine-reactive red fluorescent dye . The provided quantitative data and protocols are for illustrative purposes and should be adapted and optimized for any specific reactive dye.

Introduction to Reactive Red Fluorescent Dyes

Fluorescent labeling of proteins is an indispensable tool in biological research and drug development. Reactive dyes, which form stable covalent bonds with specific functional groups on proteins, are widely used for this purpose. Red fluorescent dyes are particularly valuable due to their longer excitation and emission wavelengths, which minimize autofluorescence from biological samples and reduce phototoxicity.

This document outlines the principles and procedures for covalently labeling proteins with a generic amine-reactive red fluorescent dye, typically a succinimidyl ester, which reacts with primary amines on the protein surface.

Properties of a Representative Amine-Reactive Red Dye

For successful protein conjugation and subsequent applications, it is crucial to understand the spectral properties of the chosen fluorescent dye. The table below summarizes the key characteristics of a representative amine-reactive red fluorescent dye.

PropertyValue
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient (ε)~80,000 cm⁻¹M⁻¹
Recommended Reactive GroupSuccinimidyl Ester (SE) or NHS Ester
Reactive TowardsPrimary amines (lysine residues, N-terminus)

Protein Labeling Protocols

General Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with an amine-reactive fluorescent dye.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation Conjugation Conjugation Reaction Protein_Prep->Conjugation Dye_Prep Dye Preparation Dye_Prep->Conjugation Purification Purification Conjugation->Purification DOL_Calc DOL Calculation Purification->DOL_Calc Storage Storage DOL_Calc->Storage

General workflow for protein labeling.

Protocol for Amine-Reactive Labeling

This protocol is a general guideline for labeling proteins with an amine-reactive succinimidyl ester dye. Optimization may be required for specific proteins and dyes.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer)

  • Amine-reactive red fluorescent dye (succinimidyl ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[1]

    • Ensure the buffer does not contain primary amines (e.g., Tris, glycine) or sodium azide. If necessary, perform a buffer exchange.[1]

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

    • Vortex briefly to ensure the dye is fully dissolved.[1]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[1]

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[3]

Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and consistency of the conjugate.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[4]

  • Calculate the protein concentration using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).[4]

    • ε_protein is the molar extinction coefficient of the protein.

  • Calculate the DOL using the following formula:

    DOL = A_max / (ε_dye × Protein Concentration (M))

    • ε_dye is the molar extinction coefficient of the dye.[4]

Data Presentation

Recommended Molar Excess of Dye

The desired DOL can be achieved by adjusting the molar ratio of the dye to the protein during the conjugation reaction.

Desired DOLMolar Excess of Dye to Protein
Low (1-3)5:1 - 10:1
Medium (3-5)10:1 - 15:1
High (5-8)15:1 - 20:1

Note: These are starting recommendations and may need to be optimized for your specific protein.

Troubleshooting
ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) Inactive (hydrolyzed) dyeUse fresh, anhydrous DMSO/DMF to dissolve the dye.[1]
Low protein concentrationEnsure protein concentration is at least 2 mg/mL.[1]
Incorrect buffer pH or compositionUse a primary amine-free buffer with a pH of 8.3-8.5.[1]
Insufficient dye-to-protein ratioIncrease the molar ratio of dye to protein in the reaction.[1]
Protein Precipitation Excessive dye-to-protein ratioDecrease the molar ratio of dye to protein.[1]
Protein aggregationPerform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein is properly folded and soluble before labeling.[1]
Low Fluorescence Signal Low DOLOptimize the labeling reaction to achieve a higher DOL.[1]
Self-quenching of the dye at high DOLAim for a lower to medium DOL.
Photobleaching of the dyeUse an antifade mounting medium for microscopy applications.

Visualizations

Principle of Amine-Reactive Labeling

The following diagram illustrates the chemical reaction between a succinimidyl ester-activated dye and a primary amine on a protein.

G Dye Red Fluorescent Dye-NHS Ester Conjugate Labeled Protein (Stable Amide Bond) Dye->Conjugate + Protein Protein-NH2 (Lysine) Protein->Conjugate NHS NHS (byproduct) Conjugate->NHS releases G Start Cell/Tissue Preparation (Fixation & Permeabilization) Blocking Blocking Start->Blocking Primary_Ab Incubation with Primary Antibody Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubation with Fluorescently Labeled Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mount Mounting Wash2->Mount Imaging Fluorescence Microscopy Mount->Imaging

References

Application Notes and Protocols: Conjugation of Reactive Red 45 to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, step-by-step guide for the conjugation of Reactive Red 45, a monochlorotriazine-containing reactive dye, to antibodies. This process is crucial for a variety of applications in research and drug development, including immunoassays, immunohistochemistry, flow cytometry, and targeted drug delivery. The protocol covers all stages from antibody and dye preparation to the final purification and characterization of the conjugate.

This compound forms a stable covalent bond with primary amine groups (predominantly the ε-amino group of lysine (B10760008) residues) on the antibody under alkaline conditions. The resulting dye-antibody conjugate allows for the sensitive and specific detection and tracking of the target antigen.

Materials and Reagents

Reagent/MaterialSpecifications
Antibody Purified monoclonal or polyclonal antibody
Concentration: 2-10 mg/mL
Buffer: Amine-free (e.g., PBS)
This compound Molecular Weight: 802.10 g/mol
Form: Powder
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.5-9.0
Dye Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Quenching Reagent 1.5 M Hydroxylamine (B1172632), pH 8.5 (optional) or 1 M Tris-HCl, pH 8.0
Purification System Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10-14 kDa MWCO)
Spectrophotometer Capable of measuring absorbance at 280 nm and the λmax of the dye

Experimental Protocols

Preparation of Solutions

1.1. Antibody Solution:

  • Ensure the antibody is in an amine-free buffer (e.g., Phosphate Buffered Saline - PBS). If the antibody solution contains amine-containing buffers like Tris or glycine, it must be dialyzed against PBS.

  • The recommended antibody concentration is between 2-10 mg/mL for optimal labeling efficiency.[1]

1.2. Dye Stock Solution:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Vortex the solution to ensure the dye is completely dissolved.

1.3. Reaction Buffer:

  • Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.5-9.0 using NaOH.

Conjugation Reaction

The following protocol is a general guideline. The optimal dye-to-antibody molar ratio should be determined empirically for each specific antibody and application. A starting point of a 10:1 to 20:1 molar ratio of dye to antibody is recommended.

2.1. Determine the volume of dye stock solution to add:

  • Calculate the moles of antibody:

    • Moles of Ab = (Volume of Ab solution in L) x (Concentration of Ab in g/L) / (Molecular Weight of Ab in g/mol )

    • Note: The approximate molecular weight of a typical IgG antibody is 150,000 g/mol .

  • Calculate the moles of dye needed for the desired molar ratio:

    • Moles of Dye = Moles of Ab x Desired Molar Ratio

  • Calculate the volume of dye stock solution to add:

    • Volume of Dye Stock (in L) = (Moles of Dye) x (Molecular Weight of Dye in g/mol ) / (Concentration of Dye Stock in g/L)

2.2. Reaction Incubation:

  • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring or gentle rotation, protected from light. The reaction time may need to be optimized.

2.3. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction, add a quenching reagent such as hydroxylamine (to a final concentration of 10-100 mM) or Tris-HCl (to a final concentration of 50-100 mM).

  • Incubate for an additional 30 minutes at room temperature.

Purification of the Antibody-Dye Conjugate

Purification is essential to remove unconjugated (free) dye.

3.1. Size-Exclusion Chromatography (SEC):

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and will pass through the column more quickly. The smaller, free dye molecules will elute later.

  • Collect the fractions containing the purified conjugate.

3.2. Dialysis:

  • Transfer the reaction mixture to a dialysis cassette (10-14 kDa MWCO).

  • Dialyze against a large volume of PBS at 4°C for at least 24 hours, with several buffer changes, to remove the free dye.

Characterization of the Conjugate

Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each antibody molecule.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of this compound. The λmax for this compound has been reported to be around 515 nm and 542 nm in different studies. It is recommended to measure the full absorbance spectrum to determine the λmax for your specific conjugate.

  • Calculate the concentration of the antibody and the dye using the following equations:

    • Concentration of Antibody (M) = [A280 - (A_max x CF)] / ε_protein

      • Where:

        • A280 = Absorbance of the conjugate at 280 nm.

        • A_max = Absorbance of the conjugate at the λmax of the dye.

        • CF = Correction Factor (A280 of the free dye / A_max of the free dye). This value needs to be determined experimentally for this compound.

        • ε_protein = Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

    • Concentration of Dye (M) = A_max / ε_dye

      • Where:

        • ε_dye = Molar extinction coefficient of this compound at its λmax.

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Dye Concentration (M)] / [Antibody Concentration (M)]

An optimal DOL is typically between 3 and 8 for most applications to ensure sufficient signal without compromising antibody function.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Antibody Concentration 2-10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Dye to Antibody Molar Ratio 10:1 to 20:1This should be optimized for each specific antibody.
Reaction pH 8.5 - 9.0Critical for the reaction of monochlorotriazine dyes with amines.
Reaction Time 1 - 2 hoursMay require optimization.
Reaction Temperature Room Temperature
Optimal Degree of Labeling (DOL) 3 - 8Application-dependent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_char Characterization Ab_prep Antibody Preparation (2-10 mg/mL in PBS) Conjugation Conjugation Reaction (pH 8.5-9.0, RT, 1-2h) Ab_prep->Conjugation Dye_prep This compound Stock Preparation (10 mg/mL in DMSO/DMF) Dye_prep->Conjugation Quenching Quenching (Tris or Hydroxylamine) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (Spectrophotometry for DOL) Purification->Characterization

Caption: Experimental workflow for the conjugation of this compound to antibodies.

signaling_pathway cluster_reaction Conjugation Reaction (pH 8.5-9.0) Antibody Antibody (-NH2) Conjugate Antibody-Dye Conjugate (Stable Covalent Bond) Antibody->Conjugate Nucleophilic Substitution ReactiveRed45 This compound (-Cl) ReactiveRed45->Conjugate

Caption: Chemical reaction between an antibody's amine group and this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DOL Antibody concentration is too low.Concentrate the antibody to at least 2 mg/mL.
Reaction pH is too low.Ensure the reaction buffer pH is between 8.5 and 9.0.
Inactive dye.Prepare a fresh dye stock solution.
Presence of amine-containing buffers.Dialyze the antibody against an amine-free buffer like PBS.
Antibody Precipitation High degree of labeling.Reduce the dye-to-antibody molar ratio.
Unstable antibody.Perform the conjugation at 4°C for a longer duration.
High Background in Assay Incomplete removal of free dye.Ensure thorough purification by SEC or extensive dialysis.

Conclusion

This guide provides a comprehensive protocol for the successful conjugation of this compound to antibodies. By carefully controlling the reaction conditions, particularly the dye-to-antibody ratio and the pH, researchers can generate high-quality conjugates suitable for a wide range of biological applications. It is important to note the current lack of a published molar extinction coefficient for this compound, which presents a challenge for precise DOL determination. Researchers may need to determine this value experimentally for the most accurate characterization of their conjugates.

References

Application Note: Quantification of Reactive Red 45 Concentration in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Red 45 (C.I. 18209) is a synthetic azo dye widely used in the textile industry. Its quantification in various aqueous solutions is crucial for a range of applications, including monitoring its presence in wastewater, studying its degradation kinetics, and in quality control processes. This document provides detailed protocols for the quantification of this compound using two primary analytical techniques: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Chemical Information:

ParameterValue
Chemical Name C.I. This compound
CAS Number 12226-22-1 / 70210-46-7[1]
Molecular Formula C₂₇H₁₉ClN₇Na₃O₁₀S₃[1][2]
Molecular Weight 802.10 g/mol [1][2]
Class Single Azo Dye[1][2]

Method 1: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid, straightforward, and cost-effective method for determining the concentration of chromophoric compounds like this compound in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

Quantitative Data Summary
ParameterValueReference
Maximum Wavelength (λmax) ~512 nm[3]
Linearity A linear relationship exists between absorbance and concentration. The specific range should be determined experimentally.
Molar Absorptivity (ε) To be determined experimentally.
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.

Note: The λmax can vary slightly depending on the solvent and the purity of the dye. It is recommended to determine the λmax experimentally using the available this compound standard.

Experimental Protocol

1. Materials and Equipment:

  • This compound (analytical standard)

  • Deionized water (or other appropriate solvent)

  • Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

2. Preparation of Stock Solution (100 mg/L):

  • Accurately weigh 10.0 mg of this compound powder.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of deionized water to dissolve the dye.

  • Once dissolved, fill the flask to the mark with deionized water.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

3. Determination of λmax:

  • Prepare a dilute solution of this compound (e.g., 10 mg/L) from the stock solution.

  • Scan the absorbance of this solution over a wavelength range of 400-700 nm using the spectrophotometer, with deionized water as a blank.

  • The wavelength at which the highest absorbance is recorded is the λmax. Use this wavelength for all subsequent measurements.[3]

4. Preparation of Standard Solutions and Generation of a Calibration Curve:

  • Prepare a series of standard solutions by serial dilution of the stock solution. A typical concentration range would be 1, 2, 5, 10, and 20 mg/L.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be ≥ 0.99 for a good linear fit.

5. Measurement of Unknown Sample Concentration:

  • Measure the absorbance of the unknown sample solution at the λmax.

  • Using the equation from the calibration curve, calculate the concentration of this compound in the unknown sample.

Workflow Diagram

UV_Vis_Workflow A Prepare Stock Solution B Determine λmax A->B C Prepare Standard Solutions A->C D Measure Absorbance of Standards C->D E Generate Calibration Curve D->E G Calculate Concentration E->G F Measure Absorbance of Unknown F->G

UV-Vis Spectrophotometry Workflow

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and sensitive technique for the quantification of this compound. It is particularly useful for analyzing complex mixtures where other compounds may interfere with spectrophotometric measurements. This protocol provides a starting point for method development using reversed-phase HPLC with a C18 column.

Quantitative Data Summary
ParameterValue
Column C18, reversed-phase
Mobile Phase Acetonitrile and water (or buffer) with an ion-pairing agent.
Detection UV-Vis or Photodiode Array (PDA) detector at the λmax of the dye.
Retention Time To be determined experimentally.
Linearity, LOD, LOQ To be determined experimentally as part of method validation.
Experimental Protocol

1. Materials and Equipment:

  • This compound (analytical standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide or N-Cetyl-N,N,N-trimethylammonium bromide (CTAB))

  • Buffer salts (e.g., ammonium (B1175870) dihydrogen phosphate)

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase (Example):

  • Solvent A: 100% Acetonitrile with 0.025 M tetrabutylammonium bromide.

  • Solvent B: 30% Acetonitrile and 70% deionized water with 0.05 M ammonium dihydrogen phosphate.

  • Note: The mobile phase composition may require optimization for best peak shape and resolution.

3. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in the mobile phase or a compatible solvent.

  • Prepare a series of standard solutions by diluting the stock solution to concentrations within the expected range of the samples.

  • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Room temperature or controlled at 25-30°C

  • Detector Wavelength: λmax of this compound (~512 nm)

  • Elution: Isocratic or gradient elution may be used. For gradient elution, a typical program could be a linear gradient from a lower to a higher percentage of Solvent A over 15-20 minutes.

5. Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

  • Inject the unknown sample solutions.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Logical Relationship Diagram

HPLC_Method_Development cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase D Set HPLC Conditions A->D B Prepare Stock & Standard Solutions C Filter Solutions B->C E Inject Standards & Samples C->E D->E F Acquire Chromatograms E->F G Generate Calibration Curve F->G H Calculate Concentration G->H

HPLC Method Development and Analysis Logic

Method 3: Electrochemical Methods (Emerging Technique)

Electrochemical sensors are an emerging technology for the detection of azo dyes. These methods are based on the electrochemical reduction or oxidation of the azo group at an electrode surface, generating a measurable current that is proportional to the dye concentration. While offering advantages such as high sensitivity and the potential for portable instrumentation, standardized protocols for the routine quantification of this compound are still under development. Researchers interested in this approach should consult recent literature on the development of electrochemical sensors for azo dyes.

Key Principles:

  • Voltammetry: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are often employed.

  • Modified Electrodes: The sensitivity and selectivity can be enhanced by modifying the electrode surface with nanomaterials or specific polymers.

Due to the developmental nature of this technique for this specific analyte, a detailed, validated protocol is not provided here.

Disclaimer: The provided protocols are intended as a starting point. It is essential for researchers to validate these methods in their own laboratories and for their specific sample matrices to ensure accuracy and precision.

References

Application Notes and Protocols for Amine-Reactive Dyes in Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific protocols for the use of Reactive Red 45 as a staining agent for fixed or live biological cells. The information available primarily pertains to its application as a textile dye.[1][2][3][4] However, based on its "reactive" nature, which involves forming covalent bonds with amine and hydroxyl groups, we can extrapolate a potential application analogous to other well-characterized amine-reactive fluorescent dyes used in cell biology for viability assessment.[1][5]

This document provides a detailed protocol and application notes for the general class of amine-reactive dyes for distinguishing live and dead cells, a technique applicable to both fixed and live cell analysis.

Introduction to Amine-Reactive Dyes for Cell Viability

Amine-reactive dyes are a class of fluorescent molecules used to assess cell viability.[6] These dyes are cell membrane-impermeable. In live cells with intact membranes, the dye only reacts with amines on the cell surface, resulting in dim staining. In dead cells, the compromised cell membrane allows the dye to enter the cytoplasm and react with the abundant intracellular amines, leading to a much brighter fluorescent signal.[6][7] This covalent and irreversible staining is stable, making it compatible with subsequent fixation and permeabilization steps for intracellular staining.[6][7][8]

Mechanism of Action

The fundamental principle of amine-reactive dyes for live/dead cell discrimination lies in the differential accessibility of cellular amines. Live cells maintain an intact plasma membrane that prevents the dye from entering the cytoplasm. In contrast, dead or dying cells have compromised membranes that allow the dye to freely enter the cell interior. The reactive moiety of the dye then forms stable covalent bonds with primary amines on proteins, resulting in significant fluorescent labeling of dead cells.

Mechanism of Amine-Reactive Dye Staining cluster_live_cell Live Cell (Intact Membrane) cluster_dead_cell Dead Cell (Compromised Membrane) live_cell Intact Cell Membrane Cytoplasm (Low Amine Accessibility) low_fluorescence Low Fluorescence live_cell:cytoplasm->low_fluorescence Minimal Staining dye_outside_live Amine-Reactive Dye dye_outside_live->live_cell:membrane Impermeable dead_cell Compromised Cell Membrane Cytoplasm (High Amine Accessibility) high_fluorescence High Fluorescence dead_cell:cytoplasm->high_fluorescence Intense Staining dye_outside_dead Amine-Reactive Dye dye_outside_dead->dead_cell:cytoplasm Permeable

Caption: Mechanism of amine-reactive dye staining for viability.

Experimental Protocols

The following are generalized protocols for staining live and fixed cells with amine-reactive dyes. It is recommended to optimize the dye concentration and incubation time for specific cell types and experimental conditions.

Protocol 1: Staining of Live Cells for Flow Cytometry

This protocol is designed for the analysis of live and dead cell populations without fixation.

Materials:

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS), protein-free

  • Amine-reactive dye stock solution (e.g., 1 mg/mL in DMSO)

  • Flow cytometry tubes

Procedure:

  • Harvest cells and wash twice with protein-free PBS.

  • Resuspend cells in protein-free PBS at a concentration of 1 x 10^6 cells/mL.[9]

  • Add the amine-reactive dye to the cell suspension at a pre-determined optimal concentration (typically 1 µL of stock solution per 1 mL of cell suspension) and vortex immediately.[9][10]

  • Incubate for 15-30 minutes at room temperature or 2-8°C, protected from light.[9][10]

  • (Optional) Wash cells once with PBS containing 1% BSA.[9]

  • Resuspend cells in an appropriate buffer for flow cytometry analysis.

  • Analyze cells on a flow cytometer.

Protocol 2: Staining of Cells Prior to Fixation and Permeabilization

This protocol is suitable for experiments requiring subsequent immunostaining of intracellular antigens.

Materials:

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS), protein-free

  • Amine-reactive dye stock solution

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Flow cytometry tubes or microplate

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Wash cells twice with PBS containing 1% BSA.

  • Fix the cells by adding fixation buffer and incubating for 15-20 minutes at room temperature.[9][11]

  • Wash the cells twice with PBS containing 1% BSA.

  • If intracellular staining is required, permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature.[9]

  • Proceed with your standard intracellular staining protocol.

  • Resuspend cells in an appropriate buffer for analysis.

Quantitative Data Summary

ParameterRecommended RangeNotes
Cell Concentration1-10 x 10^6 cells/mLConsistent cell density is crucial for reproducible staining.[9][10]
Dye Concentration0.5-1 µL of stock/10^6 cellsTitration is recommended to determine the optimal concentration for each cell type and dye.
Incubation Time15-30 minutesLonger incubation times do not typically improve staining intensity.[6]
Incubation Temperature2-8°C or Room TemperatureStaining on ice can help to slow down cell death processes during the procedure.[9][10]
Staining BufferProtein-free PBSProteins in the buffer will compete with cellular amines for dye conjugation, reducing staining efficiency.[9]

Experimental Workflow Diagram

Experimental Workflow for Live/Dead Cell Staining cluster_live Live Cell Analysis cluster_fixed Fixed Cell Analysis start Start: Cell Suspension wash1 Wash with Protein-Free PBS start->wash1 resuspend Resuspend in Protein-Free PBS (1-10x10^6 cells/mL) wash1->resuspend add_dye Add Amine-Reactive Dye resuspend->add_dye incubate Incubate (15-30 min, RT or 4°C) Protected from Light add_dye->incubate wash2_live Optional Wash incubate->wash2_live wash2_fixed Wash with PBS + 1% BSA incubate->wash2_fixed analyze_live Analyze on Flow Cytometer wash2_live->analyze_live fix Fix with Paraformaldehyde wash2_fixed->fix permeabilize Optional: Permeabilize fix->permeabilize intracellular_stain Perform Intracellular Staining permeabilize->intracellular_stain analyze_fixed Analyze on Flow Cytometer intracellular_stain->analyze_fixed

Caption: Workflow for live and fixed cell staining.

References

Use of Reactive red 45 in wastewater treatment studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application of Reactive Red 45 in wastewater treatment research, providing detailed protocols and data for scientists and professionals in drug development and environmental research.

This compound, a widely used azo dye in the textile industry, is a common and persistent pollutant in industrial wastewater. Its complex aromatic structure makes it resistant to conventional wastewater treatment methods, necessitating the development of advanced and effective removal technologies. This document provides a comprehensive overview of the application of this compound as a model pollutant in wastewater treatment studies, focusing on advanced oxidation processes (AOPs), adsorption, and biodegradation. Detailed experimental protocols, quantitative data summaries, and visual representations of workflows and degradation pathways are presented to aid researchers in this field.

Data Presentation

The following tables summarize the quantitative data from various studies on the removal of this compound from aqueous solutions.

Table 1: Advanced Oxidation Processes (AOPs) for this compound Degradation

Treatment ProcessInitial Dye Conc. (mg/L)Catalyst/Oxidant Conc.pHTimeDegradation Efficiency (%)Reference
Photo-Fenton3.33 x 10⁻⁵ M[FeSO₄] = 3.33 x 10⁻⁵ M, H₂O₂ = 1.0 mL2.97 min65.25 (mineralization)[1]
UV/H₂O₂50H₂O₂ = 1 mL/L-180 min88.85[2][3]
UV/H₂O₂100H₂O₂ = 1 mL/L-180 min77.7[2][3]
Gamma/H₂O₂50H₂O₂ = 1 mL/L-2 kGy100[2][3]
Gamma/H₂O₂100H₂O₂ = 1 mL/L-2 kGy93.82[2][3]
Fenton200[Fe²⁺] = 75 mg/L, [H₂O₂] = 400 mg/L330 min99.9 (Color), 91.1 (COD)
Solar Photocatalysis (TiO₂/XG)2525 mg/L TiO₂/XG, 400 mg/L H₂O₂5120 min92.5[4]

Table 2: Adsorption of this compound

AdsorbentInitial Dye Conc. (mg/L)Adsorbent Dose (g/L)pHContact Time (min)Removal Efficiency (%)Reference
Activated Carbon (from Catha edulis stem)50.410.53.0538.7994.5

Table 3: Biodegradation of Reactive Red Dyes

MicroorganismDyeInitial Dye Conc. (mg/L)Incubation Time (days)Degradation Efficiency (%)Reference
Aspergillus nigerRed HE7B-594[5]
Mucor racemosusYellow FN2R-592[5]
Bacterial Isolate 1Reactive Red2502.593.59[6]
Bacterial Isolate 2Reactive Red2502.591.55[6]
Pseudomonas sp. isolate 131Reactive Red-495.6[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the treatment of this compound.

Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for subsequent experiments.

  • Materials:

    • This compound dye powder

    • Distilled or deionized water

    • Volumetric flask (e.g., 1000 mL)

    • Analytical balance

  • Protocol:

    • Accurately weigh a specific amount of this compound powder (e.g., 1.0 g) using an analytical balance.

    • Transfer the powder to a 1000 mL volumetric flask.

    • Add a small amount of distilled water to the flask and dissolve the dye powder by swirling.

    • Once the dye is completely dissolved, fill the flask to the mark with distilled water.

    • Stopper the flask and invert it several times to ensure a homogeneous solution. This will result in a 1000 mg/L stock solution.

    • Store the stock solution in a dark, cool place to prevent photodegradation.

    • Prepare working solutions of desired concentrations by diluting the stock solution with distilled water.

General Protocol for AOPs (Photo-Fenton as an Example)
  • Objective: To degrade this compound using the Photo-Fenton process.

  • Materials:

    • This compound working solution

    • Ferrous sulfate (B86663) (FeSO₄) solution

    • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

    • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

    • Photoreactor with a visible light source

    • Magnetic stirrer and stir bar

    • pH meter

    • Spectrophotometer

  • Protocol:

    • Take a known volume of the this compound working solution in the photoreactor.

    • Adjust the pH of the solution to the desired value (e.g., 2.9) using H₂SO₄ or NaOH.[1]

    • Add the required amount of FeSO₄ solution to achieve the desired catalyst concentration (e.g., 3.33 x 10⁻⁵ M).[1]

    • Turn on the magnetic stirrer to ensure the solution is well-mixed.

    • Add the required volume of H₂O₂ solution (e.g., 1.0 mL) to initiate the reaction.[1]

    • Turn on the visible light source to start the photocatalytic reaction.

    • Withdraw samples at regular time intervals (e.g., every 1 minute).

    • Immediately quench the reaction in the collected samples by adding a suitable quenching agent (e.g., sodium sulfite) to stop the degradation process.

    • Measure the absorbance of the samples at the maximum wavelength of this compound (around 540 nm) using a spectrophotometer.

    • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

General Protocol for Adsorption Studies
  • Objective: To determine the removal efficiency of this compound using an adsorbent.

  • Materials:

    • This compound working solution

    • Adsorbent (e.g., activated carbon)

    • Conical flasks or beakers

    • Shaker or magnetic stirrer

    • pH meter

    • Centrifuge or filtration setup

    • Spectrophotometer

  • Protocol:

    • Add a known amount of adsorbent (e.g., 10.5 g/L) to a series of flasks containing a fixed volume of this compound solution of a specific concentration (e.g., 50.4 mg/L).

    • Adjust the pH of the solutions to the desired value (e.g., 3.05).

    • Place the flasks on a shaker and agitate at a constant speed for a predetermined contact time (e.g., 38.79 min).

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant/filtrate at the maximum wavelength of this compound.

    • Calculate the removal efficiency using the formula mentioned in the AOP protocol.

General Protocol for Biodegradation Studies
  • Objective: To assess the ability of a microorganism to degrade this compound.

  • Materials:

    • Microorganism culture (bacterial or fungal)

    • Nutrient broth or a suitable growth medium

    • This compound working solution

    • Incubator shaker

    • Centrifuge

    • Spectrophotometer

  • Protocol:

    • Inoculate the microorganism into a sterile nutrient medium and grow it to a desired cell density.

    • Add a specific concentration of this compound (e.g., 250 mg/L) to the microbial culture.[6]

    • Incubate the flasks in an incubator shaker at a specific temperature (e.g., 36°C) and agitation speed for a certain period (e.g., up to 60 hours).[6]

    • Withdraw samples at regular intervals.

    • Centrifuge the samples to separate the microbial biomass from the supernatant.

    • Measure the absorbance of the supernatant to determine the remaining dye concentration.

    • Calculate the decolorization efficiency.

Visualizations

Experimental Workflow for Wastewater Treatment Studies

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock Prepare this compound Stock Solution working Prepare Working Solutions stock->working setup Set up Treatment Reactor (AOP, Adsorption, or Biodegradation) working->setup params Adjust Experimental Parameters (pH, Temp, Catalyst/Adsorbent Dose) setup->params initiate Initiate Treatment Process params->initiate sampling Collect Samples at Regular Intervals initiate->sampling measure Measure Dye Concentration (e.g., Spectrophotometry) sampling->measure calculate Calculate Degradation/ Removal Efficiency measure->calculate byproducts Analyze Degradation Byproducts (Optional, e.g., GC-MS, HPLC) measure->byproducts

Caption: Experimental workflow for a typical wastewater treatment study.

Generalized Degradation Pathway of this compound

G cluster_AOP Advanced Oxidation Processes (AOPs) cluster_Bio Biodegradation RR45_AOP This compound (Complex Aromatic Structure) Intermediates_AOP Smaller Organic Intermediates (e.g., Carboxylic Acids, Aldehydes) RR45_AOP->Intermediates_AOP OH Hydroxyl Radicals (•OH) (Generated from H₂O₂, O₃, etc.) OH->RR45_AOP Attack Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates_AOP->Mineralization RR45_Bio This compound (Azo Dye) Amines Colorless Aromatic Amines (Result of Azo Bond Cleavage) RR45_Bio->Amines Enzymes Microbial Enzymes (e.g., Azoreductase, Laccase) Enzymes->RR45_Bio Cleavage Intermediates_Bio Further Degradation Products Amines->Intermediates_Bio Intermediates_Bio->Mineralization

Caption: Generalized degradation pathways for this compound.

References

Application Notes and Protocols for Advanced Oxidation Processes (AOPs) in Reactive Red 45 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive dyes, such as Reactive Red 45 (RR45), are widely used in the textile industry and are a significant source of water pollution due to their complex aromatic structures, which are resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) are a class of powerful water treatment technologies that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to degrade these recalcitrant organic pollutants. This document provides detailed application notes and experimental protocols for the degradation of this compound using various AOPs, including UV/H₂O₂, gamma-ray/H₂O₂, and photo-Fenton processes.

Data Presentation

The following tables summarize the quantitative data from studies on the degradation of this compound using different AOPs.

Table 1: Degradation of this compound using UV/H₂O₂ and Gamma/H₂O₂ Processes

AOP MethodInitial RR45 Conc. (mg/L)H₂O₂ Conc. (mL/L)Treatment Time/DoseDegradation Efficiency (%)COD Reduction (%)
UV/H₂O₂501180 min88.8577
UV/H₂O₂1001180 min77.7-
Gamma/H₂O₂5012 kGy10085
Gamma/H₂O₂10012 kGy93.82-

Table 2: Influence of H₂O₂ Concentration on this compound Degradation (without UV or gamma radiation)

Initial RR45 Conc. (mg/L)H₂O₂ Conc. (mL/L)Degradation Efficiency (%)COD Reduction (%)
500.1 - 129.29 - 75.3315 - 63
1000.1 - 123.99 - 63.258 - 52

Table 3: Optimal Conditions for Photo-Fenton Degradation of this compound

ParameterOptimal Value
pH2.9
[this compound]3.33 x 10⁻⁵ M
[FeSO₄]3.33 x 10⁻⁵ M
H₂O₂1.0 mL

Experimental Protocols

Protocol 1: UV/H₂O₂ Degradation of this compound

Objective: To degrade this compound in an aqueous solution using a UV/H₂O₂ advanced oxidation process.

Materials:

  • This compound dye

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized water

  • UV photoreactor equipped with a UV lamp

  • Magnetic stirrer and stir bar

  • pH meter

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.

  • Prepare the desired working concentration of the dye solution (e.g., 50 mg/L or 100 mg/L) by diluting the stock solution.

  • Adjust the pH of the dye solution to the desired value using dilute acid or base, if necessary. The initial pH of the untreated dye solution is typically around 8.2.

  • Place a specific volume of the dye solution into the UV photoreactor.

  • Add the desired concentration of H₂O₂ to the solution (e.g., 1 mL/L).

  • Turn on the magnetic stirrer to ensure the solution is well-mixed.

  • Turn on the UV lamp to initiate the photodegradation reaction.

  • Withdraw samples at regular time intervals (e.g., 0, 30, 60, 90, 120, 150, 180 minutes).

  • Analyze the absorbance of the samples at the maximum wavelength of this compound (λmax = 540 nm) using a spectrophotometer to determine the degradation efficiency.

  • Optionally, measure the Chemical Oxygen Demand (COD) of the initial and final samples to assess mineralization.

Protocol 2: Photo-Fenton Degradation of this compound

Objective: To degrade this compound using the photo-Fenton process under visible light irradiation.

Materials:

  • This compound dye

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Visible light source (e.g., tungsten lamp)

  • Reaction vessel (beaker)

  • Magnetic stirrer and stir bar

  • pH meter

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound.

  • In a beaker, prepare a 3.33 x 10⁻⁵ M solution of this compound.

  • Adjust the pH of the solution to 2.9 using dilute H₂SO₄ or NaOH.

  • Add FeSO₄ to the solution to achieve a final concentration of 3.33 x 10⁻⁵ M.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Position the visible light source to irradiate the solution.

  • Add 1.0 mL of H₂O₂ to the solution to initiate the reaction.

  • Collect aliquots of the solution at different time intervals.

  • Measure the absorbance of the samples at 521.9 nm to monitor the degradation of the dye.

Visualizations

Degradation Pathway and Experimental Workflow

The degradation of azo dyes like this compound by AOPs is initiated by the attack of highly reactive hydroxyl radicals (•OH) on the chromophore, leading to the cleavage of the azo bond (-N=N-). This results in the decolorization of the dye and the formation of smaller aromatic intermediates, such as benzene (B151609) and naphthalene (B1677914) derivatives. Further oxidation of these intermediates leads to the opening of the aromatic rings and their eventual mineralization into CO₂, H₂O, and inorganic ions.

AOP_Degradation_Pathway cluster_AOP Advanced Oxidation Process RR45 This compound (Azo Dye) Intermediates Aromatic Intermediates (e.g., benzene and naphthalene derivatives) RR45->Intermediates Azo bond cleavage & Chromophore destruction OH_radical Hydroxyl Radical (•OH) OH_radical->RR45 OH_radical->Intermediates Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Ring opening & Further oxidation

Caption: Generalized degradation pathway of an azo dye by AOPs.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction AOP Reaction cluster_analysis Analysis prep_dye Prepare this compound Solution adjust_pH Adjust pH prep_dye->adjust_pH add_reagents Add AOP Reagents (e.g., H₂O₂, FeSO₄) adjust_pH->add_reagents initiate_reaction Initiate Reaction (e.g., UV, Visible Light) add_reagents->initiate_reaction sampling Collect Samples at Intervals initiate_reaction->sampling spectro Spectrophotometric Analysis (Degradation %) sampling->spectro cod COD Analysis (Mineralization %) sampling->cod

Caption: General experimental workflow for AOP degradation of RR45.

Application Notes and Protocols: Immobilization of Reactive Red 45 on Solid Supports for Biosensing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Red 45 is a synthetic azo dye widely utilized in the textile industry. While its primary application lies in dyeing fabrics, its chemical structure, featuring reactive groups, presents theoretical possibilities for its integration into biosensing platforms. This document provides a conceptual framework and detailed protocols for the hypothetical application of this compound in biosensing, drawing parallels from established methods for other reactive dyes and biomolecules. It is important to note that the direct immobilization of this compound as a primary recognition element in biosensors is not a widely documented application in current scientific literature. The protocols and applications described herein are therefore based on analogous systems and established bioconjugation and immobilization chemistries.

The proposed primary application involves using this compound as a labeling agent for a biorecognition molecule (e.g., an antibody or enzyme), which is then immobilized on a solid support. A secondary, more conventional application, would be the development of a biosensor for the detection of this compound in environmental samples.

Part 1: Hypothetical Application - this compound as a Label for an Immobilized Biorecognition Molecule

In this scenario, this compound is covalently attached to a protein (e.g., an antibody) that has specific affinity for a target analyte. The labeled antibody is then immobilized on a solid support. The presence of the dye could be used for signal generation in an optical biosensor, or its electrochemical properties could be harnessed in an electrochemical biosensor.

Experimental Protocols

Protocol 1: Covalent Labeling of an Antibody with this compound

This protocol describes the labeling of a monoclonal antibody with this compound. The reactive group on the dye (e.g., a dichlorotriazine group) will react with primary amines on the antibody.

Materials:

  • Monoclonal antibody (specific to the target analyte)

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • 1.5 M Hydroxylamine, pH 8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 5-10 mg/mL.

  • Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Add a calculated amount of the dissolved this compound to the antibody solution. A starting point is a 10:1 molar ratio of dye to antibody.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • To terminate the reaction, add 1.5 M hydroxylamine, pH 8.5, to a final concentration of 150 mM and incubate for 1 hour at room temperature.

  • Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.

  • Collect the fractions containing the labeled antibody. The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of this compound (around 540 nm).

Protocol 2: Immobilization of this compound-Labeled Antibody onto a Carboxyl-Functionalized Surface via EDC/NHS Chemistry

This protocol outlines the covalent immobilization of the labeled antibody onto a solid support, such as a carboxyl-functionalized gold surface or polymer membrane.

Materials:

  • Carboxyl-functionalized solid support (e.g., sensor chip)

  • This compound-labeled antibody (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanolamine (B43304) hydrochloride (to block unreacted sites)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

  • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer.

  • Activate the carboxyl groups on the solid support by incubating it with the EDC/NHS solution for 15-30 minutes at room temperature.

  • Rinse the surface with MES buffer.

  • Immediately apply the this compound-labeled antibody solution (diluted in PBS, e.g., at 100 µg/mL) to the activated surface and incubate for 1-2 hours at room temperature in a humid chamber.

  • Rinse the surface with PBS to remove unbound antibody.

  • Block any remaining active sites by incubating the surface with 1 M ethanolamine hydrochloride, pH 8.5, for 10-15 minutes.

  • Rinse the surface thoroughly with PBS. The surface is now ready for biosensing experiments.

Data Presentation

The following table summarizes hypothetical quantitative data that could be expected from the characterization of such a biosensor.

ParameterHypothetical ValueMethod of Determination
Labeling Efficiency
Degree of Labeling (Dye:Protein ratio)2.5 : 1Spectrophotometry (A280/A540)
Immobilization Efficiency
Surface Density of Labeled Antibody250 ng/cm²Quartz Crystal Microbalance (QCM)
Biosensor Performance
Limit of Detection (LOD) for Target Analyte1 ng/mLSignal-to-Noise Ratio of 3
Linear Dynamic Range1 - 100 ng/mLCalibration Curve
Specificity (vs. non-target analytes)>95%Comparison of signals
Stability (retained activity after 30 days)85%Measurement of signal over time

Visualizations

experimental_workflow cluster_labeling Protocol 1: Antibody Labeling cluster_immobilization Protocol 2: Immobilization antibody Antibody reaction Labeling Reaction (pH 8.5) antibody->reaction rr45 This compound rr45->reaction purification Purification (Gel Filtration) reaction->purification labeled_antibody RR45-Labeled Antibody purification->labeled_antibody coupling Covalent Coupling labeled_antibody->coupling support Carboxylated Solid Support activation EDC/NHS Activation support->activation activation->coupling blocking Blocking (Ethanolamine) coupling->blocking final_sensor Functionalized Biosensor blocking->final_sensor

Fig. 1: Experimental workflow for labeling and immobilization.

Part 2: Alternative Application - Biosensor for the Detection of this compound

A more conventional application would be the development of a biosensor to detect this compound in environmental samples, which is a significant concern due to water pollution from textile industries. An enzyme-based biosensor, for instance using laccase which is known to degrade azo dyes, could be employed.

Conceptual Signaling Pathway

In a laccase-based amperometric biosensor, the enzyme catalyzes the oxidation of this compound. This process consumes oxygen, and the change in oxygen concentration can be measured by an electrode. Alternatively, the direct electron transfer during the oxidation of the dye can be measured.

signaling_pathway rr45 This compound (Analyte) laccase Immobilized Laccase (Biorecognition Element) rr45->laccase Enzymatic Oxidation electrode Electrode Surface (Transducer) laccase->electrode Electron Transfer or O2 Consumption signal Measurable Signal (e.g., Current Change) electrode->signal

Fig. 2: Signaling pathway for a laccase-based biosensor.
Protocol: Immobilization of Laccase on a Chitosan-Modified Electrode

Materials:

Procedure:

  • Clean the SPCE surface.

  • Drop-cast a small volume (e.g., 5 µL) of chitosan solution onto the working electrode area and let it dry to form a film.

  • Activate the chitosan film by immersing the electrode in a 2.5% glutaraldehyde solution for 30-60 minutes.

  • Rinse the electrode with deionized water to remove excess glutaraldehyde.

  • Drop-cast the laccase solution onto the activated chitosan film and allow it to react for 1-2 hours at 4°C.

  • Rinse the electrode with phosphate buffer to remove any unbound enzyme.

  • The laccase-modified electrode is now ready for the detection of this compound.

While the direct use of immobilized this compound for biosensing is not established, its properties as a reactive dye allow for its hypothetical application as a label for biorecognition molecules. The provided protocols for labeling and immobilization are based on standard, robust chemical techniques that are widely used in biosensor development. Furthermore, the development of a biosensor for the detection of this compound represents a more conventional and immediately applicable research direction, addressing environmental monitoring needs. Researchers and drug development professionals can use these notes as a foundational guide for exploring novel biosensor configurations.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Staining with Reactive Red 45

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during staining procedures with Reactive Red 45.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for staining biological samples?

This compound is an anionic dichlorotriazine dye that can form a covalent bond with amine groups on proteins and other biomolecules.[1][2][3] This property allows for stable and long-lasting staining of cells and tissues. The staining mechanism relies on the reactive chlorine atoms on the triazine ring of the dye, which undergo nucleophilic substitution with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) under alkaline conditions to form a stable covalent bond.[1][2]

In the context of cell viability assays, this compound can differentiate between live and dead cells. Live cells with intact membranes will exhibit minimal fluorescence as the dye can only react with surface proteins.[4][5] In contrast, dead cells with compromised membranes allow the dye to enter and react with the abundant intracellular proteins, resulting in a significantly brighter fluorescent signal.[4][5][6]

Q2: My fluorescent signal is very weak or completely absent. What are the possible causes and solutions?

Weak or no signal is a common issue in fluorescent staining. Here are the potential causes and how to address them:

  • Suboptimal pH: The reaction between this compound and amine groups is pH-dependent, with optimal reactivity typically occurring in a slightly alkaline range (pH 8.0-9.0 for protein labeling).[7] If the pH of your staining buffer is too low, the reaction efficiency will be significantly reduced.

    • Solution: Prepare fresh staining buffer and verify its pH. Consider using a bicarbonate or borate (B1201080) buffer at pH 8.5.

  • Low Dye Concentration: The concentration of the dye may be insufficient for detectable staining.

    • Solution: Increase the concentration of this compound. A titration experiment is recommended to determine the optimal concentration for your specific application.

  • Insufficient Incubation Time or Temperature: The staining reaction may not have proceeded to completion.

    • Solution: Increase the incubation time or temperature. However, be mindful that excessive heat can damage biological samples.

  • Dye Hydrolysis: Reactive dyes can be hydrolyzed by water, especially at alkaline pH, rendering them non-reactive.[8][9][10] Using old or improperly stored dye solutions can lead to poor staining.

    • Solution: Always use freshly prepared dye solutions. Store the dye powder in a cool, dry, and dark place.

  • Quenching of Fluorescence: The fluorescent signal can be quenched by certain components in the mounting medium or by photobleaching from excessive exposure to excitation light.

    • Solution: Use a commercially available anti-fade mounting medium. Minimize the exposure of your stained samples to light.

Q3: I am observing high background staining, which is obscuring my specific signal. How can I reduce it?

High background can be caused by several factors:

  • Excess Dye Concentration: Using too much dye can lead to non-specific binding and high background.

    • Solution: Perform a dye concentration titration to find the optimal balance between signal intensity and background.

  • Inadequate Washing: Insufficient washing after the staining step will leave unbound dye, contributing to background fluorescence.

    • Solution: Increase the number and duration of wash steps after staining. The use of a mild detergent, such as Tween-20, in the wash buffer can also be beneficial.

  • Non-Specific Binding: The dye may be binding non-specifically to other components in your sample.

    • Solution: Include a blocking step in your protocol. Using a blocking agent like Bovine Serum Albumin (BSA) can help to reduce non-specific binding.

Q4: The staining in my sample appears uneven or patchy. What could be the reason?

Uneven staining can result from:

  • Poor Dye Dissolution: If the dye is not fully dissolved, it can lead to aggregates that cause patchy staining.

    • Solution: Ensure the dye is completely dissolved in the staining buffer before applying it to your sample. You can gently vortex or sonicate the solution to aid dissolution.

  • Uneven Sample Permeabilization: For intracellular targets, incomplete or uneven permeabilization will result in inconsistent staining.

    • Solution: Optimize your permeabilization protocol by adjusting the concentration of the permeabilizing agent (e.g., Triton X-100 or saponin) and the incubation time.

  • Cell Clumping: If cells are clumped together, the dye may not be able to access all cells equally.

    • Solution: Ensure you have a single-cell suspension before staining. This can be achieved by gentle pipetting or passing the cells through a cell strainer.

Quantitative Data Summary

Optimizing staining with this compound often requires careful titration of several parameters. The following table provides a starting point for key quantitative variables.

ParameterRecommended Starting RangeConsiderations
Dye Concentration 1 - 10 µMTitration is crucial. Higher concentrations can increase background.
pH of Staining Buffer 8.0 - 9.0Critical for the reaction. Use a stable buffer system (e.g., bicarbonate, borate).[7]
Incubation Temperature Room Temperature (20-25°C) to 37°CHigher temperatures can increase reaction rate but may damage samples.
Incubation Time 30 - 60 minutesLonger times may be needed for lower dye concentrations or temperatures.
Cell Density 1 x 10^6 to 1 x 10^7 cells/mLAdjust based on cell type and experimental needs.

Experimental Protocols

Protocol: Staining of Suspension Cells with an Amine-Reactive Dye

This protocol provides a general framework for staining suspension cells with an amine-reactive dye like this compound for viability assessment using flow cytometry.

Materials:

  • This compound dye powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), free of any protein supplements

  • Cell culture medium with serum

  • Suspension cells of interest

Procedure:

  • Prepare a 1 mM Stock Solution of this compound:

    • Dissolve the appropriate amount of this compound powder in anhydrous DMSO to make a 1 mM stock solution.

    • Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Harvest cells and wash them twice with protein-free PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the cell pellet.

    • After the final wash, resuspend the cells in protein-free PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Staining:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (start with a titration from 1 µM).

    • Immediately mix the cells by gentle vortexing.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Add at least 5 volumes of complete culture medium containing serum to the cell suspension to quench the reaction.

    • Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.

    • Wash the cells two more times with complete culture medium or a suitable flow cytometry staining buffer.

  • Analysis:

    • Resuspend the cells in an appropriate buffer for analysis by flow cytometry.

    • Proceed with your downstream applications, such as antibody staining for other markers.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Staining

Troubleshooting_Workflow Troubleshooting Poor Staining with this compound start Poor Staining Observed check_signal Weak or No Signal? start->check_signal check_background High Background? check_signal->check_background No ph_issue Check Buffer pH (Optimal: 8.0-9.0) check_signal->ph_issue Yes check_uniformity Uneven Staining? check_background->check_uniformity No high_conc_issue Decrease Dye Concentration (Perform Titration) check_background->high_conc_issue Yes dissolution_issue Ensure Complete Dye Dissolution check_uniformity->dissolution_issue Yes solution Staining Optimized check_uniformity->solution No conc_issue Increase Dye Concentration (Perform Titration) ph_issue->conc_issue time_temp_issue Increase Incubation Time/Temperature conc_issue->time_temp_issue hydrolysis_issue Use Fresh Dye Solution time_temp_issue->hydrolysis_issue hydrolysis_issue->solution wash_issue Increase Wash Steps high_conc_issue->wash_issue blocking_issue Add Blocking Step (e.g., BSA) wash_issue->blocking_issue blocking_issue->solution permeabilization_issue Optimize Permeabilization dissolution_issue->permeabilization_issue clumping_issue Ensure Single-Cell Suspension permeabilization_issue->clumping_issue clumping_issue->solution

Caption: A logical workflow for troubleshooting common issues in this compound staining.

Diagram 2: Covalent Bonding of this compound to a Protein

Covalent_Bonding Reaction of this compound with a Protein Amine Group cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products RR45 This compound (Dye-Triazine-Cl) Covalent_Complex Stable Covalent Complex (Dye-Triazine-NH-Protein) RR45->Covalent_Complex Protein Protein (-NH2) Protein->Covalent_Complex Alkaline_pH Alkaline pH (e.g., pH 8.5) Alkaline_pH->Covalent_Complex facilitates HCl HCl

Caption: The covalent reaction between this compound and a primary amine on a protein.

References

Fading and photostability issues with Reactive red 45 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fading and photostability issues with Reactive Red 45 fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the expected fluorescent properties of this compound?

Q2: Why is my this compound signal fading so quickly?

Rapid signal loss, or photobleaching, is an irreversible decomposition of fluorescent molecules in their excited state.[6] This phenomenon is common to many fluorophores and is influenced by several factors, including the intensity and wavelength of the excitation light, the chemical environment, and the presence of oxygen.[6][7][8] Some dyes are inherently more prone to photobleaching than others.[6][9] The rate of photobleaching is often non-linear with respect to excitation power.[10]

Q3: What are the main factors that contribute to the photobleaching of a fluorescent dye?

Several factors can accelerate photobleaching:

  • High Excitation Light Intensity: More intense light leads to a higher number of excitation/emission cycles per unit time, increasing the probability of photodestruction.[10]

  • Prolonged Exposure Time: Continuous illumination of the sample will inevitably lead to signal decay.[6]

  • Presence of Oxygen: Molecular oxygen is a very effective quenching agent for fluorophores in their excited triplet state, leading to the formation of reactive oxygen species that can destroy the fluorophore.[7]

  • Environmental Conditions: The pH, solvent polarity, and presence of other molecules in the mounting medium can significantly affect a fluorophore's photostability.[7]

Q4: Can I use antifade reagents with this compound?

Yes, using a commercial or self-made antifade mounting medium is a standard and effective method to reduce photobleaching for most fluorophores.[11] These reagents typically contain free radical scavengers that reduce the rate of photodegradation.[12] However, be aware that some antifade reagents can increase background fluorescence, so optimization may be necessary.[13]

Q5: How can I minimize photobleaching during my experiment?

To minimize photobleaching, you should:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.[9][12]

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light. Find the area of interest using transmitted light or a more stable fluorescent channel before capturing the image.[9]

  • Use an Antifade Mounting Medium: This is one of the most effective ways to protect your sample from photobleaching.[11]

  • Optimize Filter Sets: Ensure that your filter sets are appropriate for the determined excitation and emission spectra of this compound to maximize signal collection and minimize exposure time.

  • Image Quickly: If you have a camera-equipped microscope, taking a picture and analyzing the image is preferable to prolonged direct observation.[13]

Troubleshooting Guides

Issue 1: Rapid Signal Fading During Observation

Symptoms: The fluorescent signal is initially bright but diminishes quickly upon exposure to excitation light.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive Excitation Light Intensity 1. Reduce the power of the laser or the intensity of the lamp. 2. Insert a neutral density (ND) filter into the light path to decrease illumination intensity.[12] 3. If possible, excite the dye off-peak, where it absorbs light less efficiently, to reduce the rate of photobleaching.[10]
Prolonged Illumination 1. Minimize the time the sample is exposed to the excitation light. 2. Use a shutter to block the light path when not actively observing or acquiring an image.[14] 3. Locate the region of interest using a lower magnification or transmitted light first.
Absence of Antifade Reagent 1. Remount the sample using a commercially available antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®). 2. Prepare a custom antifade solution (e.g., with p-phenylenediamine (B122844) or DABCO). Note that some of these chemicals can be hazardous and must be handled with care.[12]
Oxygen in the Medium 1. For fixed samples, use an antifade reagent that contains an oxygen scavenger system. 2. For live-cell imaging, deoxygenating the medium is often not feasible, so minimizing light exposure is critical.[7]
Issue 2: High Background Fluorescence

Symptoms: The signal from the specimen is difficult to distinguish from the background, leading to poor contrast.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excess Unbound Dye 1. Increase the number and duration of washing steps after the staining protocol to remove all non-covalently bound dye.
Non-specific Binding 1. Incorporate a blocking step in your staining protocol (e.g., using bovine serum albumin or normal serum). 2. Optimize the concentration of this compound; a lower concentration may reduce non-specific binding.
Autofluorescence 1. Image an unstained control sample to assess the level of autofluorescence from your specimen or mounting medium. 2. If autofluorescence is high, consider spectral unmixing if your imaging system supports it.
Antifade Reagent 1. Some antifade reagents can contribute to background fluorescence.[13] 2. Test different types of antifade reagents to find one with a better signal-to-noise ratio for your application.

Data Presentation

Table 1: Hypothetical Photobleaching Rates of this compound Under Different Conditions

Disclaimer: The following data is illustrative and not based on experimental measurements of this compound. It is intended to demonstrate the expected effects of various interventions on fluorophore photostability.

Condition Excitation Intensity Mounting Medium Time to 50% Intensity (seconds)
1100%PBS15
250%PBS35
325%PBS70
4100%Antifade Reagent A90
550%Antifade Reagent A180
6100%Antifade Reagent B120

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound

Objective: To quantify the rate of photobleaching of this compound under specific imaging conditions.

Materials:

  • Sample stained with this compound

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

  • Antifade and non-antifade mounting media

Procedure:

  • Prepare two slides of your sample stained with this compound. Mount one with a standard mounting medium (e.g., PBS/glycerol) and the other with an antifade mounting medium.

  • Place the first slide on the microscope stage and locate a representative field of view.

  • Set the imaging parameters (e.g., excitation intensity, exposure time, camera gain) to the settings you intend to use for your experiment.

  • Acquire a time-lapse series of images of the same field of view (e.g., one image every 5 seconds for 2 minutes).

  • Repeat steps 2-4 for the slide with the antifade mounting medium, using the identical imaging parameters.

  • Use image analysis software to measure the mean fluorescence intensity of a region of interest in each image of the time series.

  • Normalize the intensity values to the first time point (t=0).

  • Plot the normalized intensity versus time for both conditions to create photobleaching curves.[9] This will allow you to quantify the protective effect of the antifade reagent.

Visualizations

Photobleaching_Factors cluster_factors Contributing Factors ReactiveRed45 This compound (Excited State) Photobleaching Photobleaching (Irreversible Fading) ReactiveRed45->Photobleaching Fluorescence Fluorescence (Desired Signal) ReactiveRed45->Fluorescence Intensity High Excitation Intensity Intensity->Photobleaching Exposure Long Exposure Time Exposure->Photobleaching Oxygen Molecular Oxygen Oxygen->Photobleaching Environment Suboptimal Environment (pH, etc.) Environment->Photobleaching

Caption: Factors contributing to the photobleaching of this compound.

Troubleshooting_Workflow Start Start: Rapid Signal Fading Observed CheckIntensity Is Excitation Intensity Minimized? Start->CheckIntensity ReduceIntensity Action: Reduce Laser/Lamp Power Use Neutral Density Filters CheckIntensity->ReduceIntensity No CheckExposure Is Exposure Time Minimized? CheckIntensity->CheckExposure Yes ReduceIntensity->CheckExposure ReduceExposure Action: Use Shutter Image Quickly CheckExposure->ReduceExposure No CheckAntifade Are You Using an Antifade Reagent? CheckExposure->CheckAntifade Yes ReduceExposure->CheckAntifade AddAntifade Action: Remount Sample with Antifade Medium CheckAntifade->AddAntifade No ConsiderAlternative Problem Persists: Consider a More Photostable Dye CheckAntifade->ConsiderAlternative Yes End Problem Resolved AddAntifade->End ConsiderAlternative->End

Caption: Workflow for troubleshooting rapid signal fading.

References

Impact of pH on Reactive red 45 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Reactive Red 45 for staining applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound staining?

A1: For most medium-temperature reactive dyes like this compound, the optimal pH for fixation on cellulosic substrates is in the alkaline range of 10.5 to 11.0.[1] It is crucial to maintain the pH within this narrow range, as deviations can significantly decrease the staining efficiency.

Q2: Why is an alkaline pH necessary for this compound staining?

A2: An alkaline environment is required to facilitate the chemical reaction between the reactive group of the dye and the hydroxyl groups of the cellulosic fibers. This reaction forms a strong, covalent bond, leading to high wash fastness.[2]

Q3: What happens if the pH is too high or too low?

A3:

  • Too low pH (below 10): The ionization of the cellulose (B213188) fibers is insufficient, leading to poor dye fixation and pale staining.

  • Too high pH (above 11.5): The rate of dye hydrolysis, a reaction where the dye reacts with water instead of the fiber, increases significantly.[3] This hydrolyzed dye can no longer bind to the substrate, resulting in reduced color yield and poor wash fastness.

Q4: How does temperature interact with pH during the staining process?

A4: Both temperature and pH influence the rates of dye fixation and hydrolysis. Increasing the temperature generally increases the rate of both reactions. Therefore, it is essential to control both parameters according to the specific protocol to achieve optimal staining. For many reactive dyes, the fixation temperature is typically around 60°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Pale or Weak Staining Incorrect pH: The pH of the dye bath was outside the optimal range (10.5-11.0).Calibrate your pH meter and carefully adjust the pH of the dye bath using an appropriate alkali solution (e.g., sodium carbonate). Verify the pH just before adding the substrate.
Dye Hydrolysis: The pH was too high, or the dye solution was prepared too far in advance, leading to excessive hydrolysis.Prepare fresh dye solutions shortly before use. Avoid excessively high pH levels. Ensure the temperature is not higher than recommended.
Uneven Staining or Patchiness Incorrect initial pH: Starting the dyeing process in an alkaline solution can cause rapid, uneven dye uptake.Begin the staining process at a neutral or slightly acidic pH to allow for even dye distribution and penetration into the substrate. Gradually raise the pH to the optimal alkaline range for fixation.
Poor pH control: Fluctuations in pH during the staining process.Use a buffered solution or a progressive dosing system for the alkali to maintain a stable pH throughout the fixation step.
Poor Wash Fastness (Color Bleeds) Incomplete Fixation: The pH was too low, preventing the formation of stable covalent bonds.Ensure the pH is maintained within the optimal range (10.5-11.0) for the entire fixation period.
Excess Hydrolyzed Dye: High pH led to a significant amount of hydrolyzed dye that was not properly washed out.After staining, perform a thorough washing procedure, including a neutralization step with a weak acid (e.g., acetic acid) and several hot rinses to remove any unfixed or hydrolyzed dye.
Color Inconsistency Between Batches Inconsistent pH Measurement and Control: Variations in pH between different experiments.Standardize the pH measurement and adjustment procedure. Ensure the same calibrated pH meter and fresh buffer solutions are used for each experiment.

Quantitative Data

The following table summarizes the effect of alkali concentration on the color strength (K/S value) of a representative reactive red dye (Novacron Red S-B) on cotton fabric. While this data is not for this compound specifically, it illustrates the typical relationship between alkali concentration (which dictates the pH) and staining efficiency. The color strength is a quantitative measure of the intensity of the color on the stained substrate.

Table 1: Effect of Alkali (Sodium Carbonate) Concentration on Color Strength (K/S) of a Reactive Red Dye

Alkali Concentration (g/L)Resulting Approximate pHColor Strength (K/S)
6~10.50.029
7~10.70.032
8~10.90.046
9~11.10.035
10~11.30.028

Data adapted from a study on Novacron Red S-B, a monochlorotriazine reactive dye, on cotton knitted fabrics.[4]

Note: The optimal alkali concentration and resulting pH can vary depending on the specific dye, substrate, and other experimental conditions.

Experimental Protocols

Detailed Methodology for Determining the Optimal pH for this compound Staining

This protocol outlines a systematic approach to determine the optimal pH for achieving the highest staining efficiency with this compound on a cellulosic substrate (e.g., cotton fabric).

1. Materials:

  • This compound dye powder

  • Scoured and bleached cotton fabric

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Acetic acid

  • Deionized water

  • pH meter and calibration buffers

  • Spectrophotometer with an integrating sphere for color strength measurement

  • Constant temperature water bath or dyeing machine

  • Beakers or dyeing vessels

  • Stirring apparatus

2. Preparation of Solutions:

  • Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound in deionized water.

  • Salt Solution: Prepare a concentrated solution of NaCl or Glauber's salt (e.g., 100 g/L).

  • Alkali Solutions: Prepare a series of buffer solutions or individual solutions of sodium carbonate and sodium bicarbonate to achieve a range of pH values (e.g., 9.5, 10.0, 10.5, 11.0, 11.5, 12.0).

3. Staining Procedure (Exhaust Dyeing Method):

  • Cut identical swatches of the cotton fabric (e.g., 5g each).

  • For each pH value to be tested, prepare a dyebath with a liquor ratio of 20:1 (e.g., 100 mL of solution for a 5g fabric swatch).

  • To each dyebath, add the required amount of this compound stock solution (e.g., for a 1% on weight of fabric (owf) shade, add 5 mL of the 1% stock solution).

  • Add the required amount of salt solution (e.g., 60 g/L).

  • Adjust the initial pH of the dyebath to a neutral or slightly acidic value (e.g., pH 6.5-7.0).

  • Immerse the cotton swatches in their respective dyebaths at room temperature.

  • Gradually raise the temperature of the dyebaths to 60°C over 30 minutes.

  • Run for 30 minutes at 60°C to allow for dye exhaustion.

  • Gradually add the pre-determined amount of the respective alkali solution to each dyebath to achieve the target pH values.

  • Continue the dyeing process at 60°C for 60 minutes for dye fixation.

  • After fixation, cool down the dyebaths and remove the fabric swatches.

4. Washing and Drying:

  • Rinse the dyed swatches thoroughly under cold running water.

  • Neutralize the swatches in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.

  • Perform a soaping wash with a non-ionic detergent (e.g., 2 g/L) at 95°C for 15 minutes to remove unfixed and hydrolyzed dye.

  • Rinse the swatches with hot water and then cold water until the rinse water is clear.

  • Air-dry the stained fabric swatches.

5. Data Analysis:

  • Measure the color strength (K/S value) of each dried swatch using a spectrophotometer.

  • Plot the K/S values against the corresponding pH values to determine the optimal pH that yields the highest color strength.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_staining Staining Process cluster_post_staining Post-Staining cluster_analysis Analysis Dye_Solution Prepare Dye Solution Dye_Exhaustion Dye Exhaustion (Neutral pH, 60°C) Dye_Solution->Dye_Exhaustion Substrate Prepare Substrate Substrate->Dye_Exhaustion Alkali_Buffers Prepare Alkali Buffers pH_Adjustment Gradual pH Adjustment (to target alkaline pH) Alkali_Buffers->pH_Adjustment Dye_Exhaustion->pH_Adjustment Add Alkali Fixation Fixation (Alkaline pH, 60°C) pH_Adjustment->Fixation Washing Washing & Neutralization Fixation->Washing Drying Drying Washing->Drying Analysis Measure Color Strength (K/S) Drying->Analysis

Caption: Experimental workflow for optimizing pH in this compound staining.

References

Common mistakes to avoid when using Reactive red 45

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Reactive Red 45. It addresses common issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

A1: this compound is soluble in water. For stock solutions, it is recommended to use deionized or distilled water. The solubility can be affected by pH and temperature. It is advisable to prepare fresh solutions for each experiment to avoid degradation.

Q2: My this compound solution appears to have precipitated. What should I do?

A2: Precipitation can occur if the concentration of the dye is too high or if it is stored at a low temperature. Try warming the solution gently (e.g., in a 37°C water bath) and vortexing to redissolve the precipitate. If the issue persists, consider preparing a fresh, lower-concentration solution.

Q3: I am observing high background staining in my immunofluorescence experiment. Could this compound be the cause?

A3: Yes, non-specific binding of this compound can lead to high background staining. This can be caused by using too high a concentration of the dye or insufficient washing steps. To mitigate this, optimize the dye concentration by performing a titration experiment and increase the number and duration of wash steps after incubation with the dye. Using a blocking buffer may also help reduce non-specific binding.

Q4: How can I confirm the covalent binding of this compound to my protein of interest?

A4: Covalent binding can be confirmed using techniques such as SDS-PAGE and Western blotting. A successful covalent linkage will result in a colored band corresponding to the molecular weight of the protein-dye conjugate on the SDS-PAGE gel. Additionally, you can use spectrophotometry to verify the presence of the dye's characteristic absorbance spectrum in the purified protein sample.

Q5: What is the stability of this compound in aqueous solutions?

A5: this compound, like other reactive dyes, can undergo hydrolysis in aqueous solutions, especially at non-neutral pH and higher temperatures. The vinyl sulfone group of the dye can react with water, rendering it incapable of covalently binding to target molecules. It is crucial to use freshly prepared solutions and control the pH of the reaction buffer to ensure optimal reactivity.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency
Possible Cause Recommended Solution
Incorrect pH of the reaction buffer. The optimal pH for the reaction of vinyl sulfone dyes with proteins is typically between 8.5 and 9.5. Ensure your buffer is within this range.
Hydrolysis of the reactive dye. Prepare fresh solutions of this compound immediately before use. Avoid prolonged storage of the dye in an aqueous solution.
Presence of competing nucleophiles. Buffers containing primary amines (e.g., Tris) can compete with the target protein for reaction with the dye. Use a non-nucleophilic buffer such as HEPES or phosphate.
Low dye-to-protein molar ratio. Increase the molar excess of this compound to the protein. A typical starting point is a 10- to 20-fold molar excess.
Issue 2: Inconsistent Staining Results
Possible Cause Recommended Solution
Variability in incubation time and temperature. Standardize the incubation time and temperature for all experiments. Even small variations can lead to different staining intensities.
Photobleaching of the dye. Protect the stained samples from light as much as possible. Store samples in the dark and minimize exposure to excitation light during imaging.
Inconsistent washing steps. Ensure that the washing steps after staining are consistent in terms of duration, volume, and number of washes to remove unbound dye uniformly.

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Protein Preparation: Dissolve the protein to be labeled in a suitable non-nucleophilic buffer (e.g., 100 mM HEPES, pH 8.5) at a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve this compound in deionized water to prepare a 10 mM stock solution.

  • Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation. Protect the mixture from light.

  • Removal of Unconjugated Dye: Separate the labeled protein from the unreacted dye using a desalting column or dialysis against a suitable buffer (e.g., PBS).

  • Determination of Labeling Efficiency: Measure the absorbance of the labeled protein at 280 nm (for protein) and the absorbance maximum of this compound (approximately 518 nm and 540 nm) to calculate the degree of labeling.

Visualizations

troubleshooting_workflow start Start: Inconsistent Staining check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Action: Prepare a fresh solution immediately before use. check_solution->prepare_fresh No check_ph Is the buffer pH optimal (8.5-9.5)? check_solution->check_ph Yes prepare_fresh->check_ph adjust_ph Action: Adjust buffer pH. check_ph->adjust_ph No check_incubation Are incubation time and temperature consistent? check_ph->check_incubation Yes adjust_ph->check_incubation standardize_incubation Action: Standardize incubation parameters. check_incubation->standardize_incubation No check_washing Are washing steps uniform? check_incubation->check_washing Yes standardize_incubation->check_washing standardize_washing Action: Standardize washing protocol. check_washing->standardize_washing No end End: Consistent Staining check_washing->end Yes standardize_washing->end

Caption: Troubleshooting workflow for inconsistent staining with this compound.

reaction_mechanism cluster_reactants Reactants cluster_product Product protein Protein-NH2 (Nucleophile) conjugate Protein-Dye Conjugate (Covalent Bond) protein->conjugate Nucleophilic Addition dye This compound (Vinyl Sulfone) dye->conjugate

Caption: Simplified reaction mechanism of this compound with a protein nucleophile.

Improving the signal-to-noise ratio in Reactive red 45 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in Reactive Red 45 imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a fluorescent probe?

This compound is a monoazo dye.[1] While primarily used in the textile industry, its reactive nature allows it to form covalent bonds with cellular components, making it a potential tool for fluorescence imaging.[2] Its utility in cellular imaging is still being explored, and optimization is key to achieving a good signal-to-noise ratio.

Q2: What are the common causes of a low signal-to-noise ratio in fluorescence imaging?

A low signal-to-noise ratio can stem from two primary issues: a weak signal or high background fluorescence. Weak signals can be due to low probe concentration, insufficient incubation time, or photobleaching.[3][4] High background can arise from non-specific binding of the probe, autofluorescence of the sample, or issues with the imaging medium.[5][6]

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration will vary depending on the cell type and experimental conditions. It is crucial to perform a concentration titration to find the ideal balance between a strong signal and low background.[4] A template for recording your titration experiment is provided in the "Data Presentation" section.

Q4: What are the best practices for sample preparation to minimize background fluorescence?

Proper sample fixation and permeabilization are critical.[3] Aldehyde-based fixatives can sometimes induce autofluorescence.[6] Thorough washing steps after staining are essential to remove any unbound dye. Using a blocking solution can also help to reduce non-specific binding.[3]

Q5: How can I minimize photobleaching of this compound?

Photobleaching, the irreversible destruction of a fluorophore by light, can significantly weaken your signal. To minimize this, reduce the exposure time and intensity of the excitation light. Using an anti-fade mounting medium can also help preserve the fluorescence signal.[3] It's also good practice to perform all incubation steps in the dark.[7]

Troubleshooting Guides

Guide 1: Weak or No Signal

This guide will help you troubleshoot issues related to a faint or absent fluorescent signal.

Potential Cause Recommended Solution
Inadequate Dye Concentration Perform a titration experiment to determine the optimal concentration of this compound. Start with a range and systematically narrow it down.[4]
Insufficient Incubation Time Optimize the incubation time to allow for sufficient binding of the dye to the target structures. Test a range of incubation times (e.g., 15, 30, 60, 120 minutes).[3]
Photobleaching Minimize the sample's exposure to excitation light. Use neutral density filters to reduce light intensity and keep exposure times as short as possible. Consider using an anti-fade reagent in your mounting medium.[3]
Incorrect Filter Set Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.
Low Target Abundance If the target molecule is not abundant in your sample, consider using a signal amplification technique.
Guide 2: High Background Fluorescence

This guide addresses the common problem of high background, which can obscure the specific signal.

Potential Cause Recommended Solution
Excessive Dye Concentration A high concentration of this compound can lead to non-specific binding and high background. Use the lowest effective concentration determined from your titration experiment.[5]
Insufficient Washing Increase the number and duration of wash steps after dye incubation to thoroughly remove unbound dye.[6]
Non-Specific Binding Use a blocking solution (e.g., Bovine Serum Albumin or serum from the host species of the secondary antibody if applicable) before adding the dye to block non-specific binding sites.[3]
Autofluorescence Image an unstained control sample to assess the level of natural fluorescence from your cells or tissue.[6] If autofluorescence is high, consider using a quenching agent like Sodium Borohydride or a commercial autofluorescence quencher.[6]
Contaminated Reagents Ensure all buffers and solutions are freshly prepared and filtered to remove any particulate matter or microbial growth that could contribute to background fluorescence.[6]

Data Presentation

Table 1: this compound Concentration Titration
Concentration Signal Intensity (Mean) Background Intensity (Mean) Signal-to-Noise Ratio (Signal/Background) Observations
e.g., 1 µM
e.g., 5 µM
e.g., 10 µM
e.g., 20 µM
Table 2: Incubation Time Optimization
Incubation Time Signal Intensity (Mean) Background Intensity (Mean) Signal-to-Noise Ratio (Signal/Background) Observations
e.g., 15 min
e.g., 30 min
e.g., 60 min
e.g., 120 min

Experimental Protocols

Protocol 1: General Staining Protocol for this compound
  • Sample Preparation:

    • Culture cells on coverslips or in imaging-compatible plates.

    • Wash cells twice with Phosphate-Buffered Saline (PBS).

    • Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash cells three times with PBS for 5 minutes each.

    • If required for intracellular targets, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended):

    • Incubate samples with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.[6]

  • Staining:

    • Prepare a working solution of this compound in a suitable buffer (e.g., PBS) at the optimal concentration determined from your titration experiments.

    • Remove the blocking buffer (if used) and add the this compound staining solution.

    • Incubate for the optimized duration at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the samples extensively with PBS. Perform at least three washes of 5-10 minutes each to remove unbound dye.[6]

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using a mounting medium, preferably one containing an anti-fade reagent.

    • Image the sample using a fluorescence microscope with the appropriate filter set for this compound.

Protocol 2: Autofluorescence Quenching
  • After the fixation and permeabilization steps, wash the samples with PBS.

  • Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.

  • Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.[6]

  • Wash the samples thoroughly three times with PBS for 5 minutes each.[6]

  • Proceed with the blocking and staining protocol as described above.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Staining This compound Incubation Blocking->Staining Washing Extensive Washes Staining->Washing Mounting Mounting Washing->Mounting Image_Acquisition Image_Acquisition Mounting->Image_Acquisition Minimize Exposure

Caption: A generalized workflow for fluorescent staining.

Troubleshooting_High_Background Start High Background Observed Check_Unstained Image Unstained Control Start->Check_Unstained High_Autofluorescence High Autofluorescence? Check_Unstained->High_Autofluorescence Quench Apply Autofluorescence Quenching Protocol High_Autofluorescence->Quench Yes Reduce_Concentration Reduce Dye Concentration High_Autofluorescence->Reduce_Concentration No Quench->Reduce_Concentration Increase_Washes Increase Wash Steps/Duration Reduce_Concentration->Increase_Washes Add_Blocking Incorporate Blocking Step Increase_Washes->Add_Blocking End Re-image Add_Blocking->End

Caption: Troubleshooting flowchart for high background fluorescence.

Signal_To_Noise_Factors SNR Signal-to-Noise Ratio Signal Signal Strength SNR->Signal Maximize Noise Background Noise SNR->Noise Minimize Dye_Conc Dye Concentration Signal->Dye_Conc Incubation Incubation Time Signal->Incubation Photobleaching Photobleaching Signal->Photobleaching Non_Specific Non-Specific Binding Noise->Non_Specific Autofluorescence Autofluorescence Noise->Autofluorescence Washing_Efficiency Washing Efficiency Noise->Washing_Efficiency

Caption: Factors influencing the signal-to-noise ratio.

References

Technical Support Center: The Impact of Fixation on Reactive Red 45 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of Reactive Red 45 as a fluorescent stain for biological samples. The following information addresses the critical role of fixation methods in achieving optimal staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a biological stain?

This compound is a fluorescent dye that contains a reactive group. In a biological context, this reactive group can form a covalent bond with cellular components, primarily with amine and hydroxyl groups found in proteins. This stable covalent linkage makes it a robust fluorescent stain for visualizing cellular architecture and protein distribution.

Q2: How does the choice of fixation method impact this compound staining?

The fixation method is a critical step that preserves cellular structure but can also significantly alter the chemical environment of the cell, thereby affecting the staining efficacy of this compound.[1] Aldehyde-based fixatives, like formaldehyde (B43269), cross-link proteins, which can potentially mask the binding sites for the dye or alter their accessibility.[1][2] Alcohol-based fixatives, such as methanol (B129727) or ethanol (B145695), act by dehydrating the cells and precipitating proteins, which can alter the protein's tertiary structure and potentially affect dye binding.[3][4]

Q3: Can formaldehyde fixation quench the fluorescence of this compound?

Aldehyde-based fixatives like formaldehyde are known to sometimes induce autofluorescence, which can increase background signal.[1][5] While some fluorescent dyes can be quenched by formaldehyde, the effect on this compound is not extensively documented in a biological context. However, it is a possibility that the cross-linking action of formaldehyde could alter the local chemical environment of the dye, potentially affecting its fluorescence emission.[6]

Q4: Is an antigen retrieval-like step necessary when using this compound after formaldehyde fixation?

While typically associated with immunohistochemistry, an antigen retrieval-like step, which aims to unmask epitopes, might be beneficial for this compound staining after formaldehyde fixation. The cross-linking nature of formaldehyde can mask the protein sites that this compound would bind to.[1][2] Experimenting with heat-induced or proteolytic-induced epitope retrieval methods could potentially improve staining intensity.

Q5: Which fixation method is generally recommended as a starting point for this compound staining?

For a novel application of a fluorescent dye like this compound, starting with a less harsh fixation method is often advisable. Cold methanol or ethanol fixation is a good starting point as it preserves antigenicity well, although it may not preserve morphology as effectively as formaldehyde.[3][4] If cellular morphology is critical, a short fixation with 4% paraformaldehyde followed by permeabilization is a standard approach.[7][8]

Troubleshooting Guides

Problem 1: Weak or No Staining Signal
Potential Cause Troubleshooting Steps
Over-fixation Reduce the fixation time. If using formaldehyde, try a shorter incubation period (e.g., 10-15 minutes).[4]
Masking of Binding Sites If using formaldehyde fixation, consider performing an antigen retrieval step before staining.
Incompatible Fixative The chosen fixative may be altering the target molecules. Test a different class of fixative (e.g., switch from aldehyde-based to alcohol-based).[3]
Insufficient Dye Concentration Increase the concentration of the this compound staining solution.
Suboptimal pH of Staining Solution Reactive dyes often require a specific pH for optimal reactivity. Ensure the pH of your staining buffer is appropriate (typically slightly alkaline for reaction with amines).
Problem 2: High Background Staining
Potential Cause Troubleshooting Steps
Autofluorescence from Fixation If using a formaldehyde-based fixative, this can induce autofluorescence.[1] Include an unstained, fixed control to assess the level of autofluorescence. Consider using a shorter wavelength excitation laser if possible, as autofluorescence is often more pronounced at shorter wavelengths.[9]
Non-specific Binding of the Dye Increase the number and duration of wash steps after staining to remove unbound dye.[10] Include a blocking step (e.g., with BSA or serum) before staining to saturate non-specific binding sites.[11]
Dye Precipitation Ensure the this compound is fully dissolved in the staining buffer. Aggregates of the dye can lead to punctate background staining.
Excessive Dye Concentration Reduce the concentration of the this compound staining solution.[9][11]

Quantitative Data Summary

The following table summarizes the potential impact of different fixation methods on key parameters of fluorescent staining, based on general principles of histology and immunofluorescence. The values are illustrative and should be optimized for your specific experimental conditions.

Fixation MethodStaining IntensityPhotostabilityMorphological PreservationBackground Signal
4% Paraformaldehyde (15 min) Moderate to HighGoodExcellentCan be high due to autofluorescence
Methanol (-20°C, 10 min) Potentially HigherModerateGoodGenerally Lower
Ethanol (95%, 10 min) Potentially HigherModerateGoodGenerally Lower

Experimental Protocols

Protocol 1: Formaldehyde Fixation and this compound Staining
  • Cell Culture: Grow cells on sterile coverslips to the desired confluency.

  • Washing: Gently wash the cells twice with Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking (Optional): Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Staining: Incubate with this compound staining solution (concentration to be optimized) for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

Protocol 2: Methanol Fixation and this compound Staining
  • Cell Culture: Grow cells on sterile coverslips.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional): Block with 1% BSA in PBS for 30 minutes.

  • Staining: Incubate with this compound staining solution for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_fixation Fixation cluster_staining Staining cluster_imaging Imaging start Start: Culture Cells on Coverslip wash1 Wash with PBS start->wash1 fix_choice Choose Fixation Method wash1->fix_choice pfa_fix 4% Paraformaldehyde fix_choice->pfa_fix Cross-linking meoh_fix Cold Methanol fix_choice->meoh_fix Precipitating permeabilize Permeabilize (if PFA) pfa_fix->permeabilize wash2 Wash meoh_fix->wash2 permeabilize->wash2 block Block (Optional) wash2->block stain Stain with this compound block->stain wash3 Final Washes stain->wash3 mount Mount Coverslip wash3->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for cell staining with this compound.

troubleshooting_logic cluster_weak_signal Weak/No Signal cluster_high_background High Background cluster_solutions Potential Solutions start Staining Issue? over_fix Over-fixation? start->over_fix Yes autofluo Autofluorescence? start->autofluo No masking Binding Site Masking? over_fix->masking reduce_fix_time Reduce Fixation Time over_fix->reduce_fix_time fix_type Wrong Fixative Type? masking->fix_type antigen_retrieval Antigen Retrieval masking->antigen_retrieval change_fixative Change Fixative fix_type->change_fixative nonspecific Non-specific Binding? autofluo->nonspecific check_unstained Check Unstained Control autofluo->check_unstained precipitate Dye Precipitate? nonspecific->precipitate increase_washes Increase Washes/Blocking nonspecific->increase_washes filter_dye Filter Dye Solution precipitate->filter_dye

References

Technical Support Center: Overcoming Autofluorescence in Red Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence in their experiments, particularly when working with red fluorophores.

A Note on Dye Selection: The query specified "Reactive Red 45." Our records indicate that this compound is a textile dye with no established or validated protocols for use as a fluorescent probe in biological microscopy. For reliable and reproducible results, it is crucial to use fluorophores specifically designed and validated for fluorescence microscopy applications. This guide will address the broader challenge of managing autofluorescence in the red spectral range, a common issue for which many solutions exist.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

A: Autofluorescence is the natural emission of light by biological materials when excited by a light source.[1] This intrinsic fluorescence can come from various endogenous molecules within the cells and tissues, such as collagen, elastin, lipofuscin, and NADH.[1][2][3] It becomes a significant problem when its signal overlaps with the signal from the specific fluorescent dye you are using, making it difficult to distinguish the target signal from the background noise. This can lead to false positives and misinterpretation of results.[3]

Q2: My unstained control sample is showing a strong red signal. What is causing this?

A: A strong red signal in an unstained control is a classic sign of autofluorescence. Common culprits for red-shifted autofluorescence include:

  • Lipofuscin: These are granules of metabolic waste that accumulate in cells, especially in aging tissues, and fluoresce broadly, often in the yellow-red spectrum.[4]

  • Red Blood Cells: The heme groups in red blood cells are a major source of autofluorescence across the spectrum.[1]

  • Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence, which can extend into the red spectrum, especially after heating or dehydration of the sample.[5][6]

  • Collagen and Elastin: These extracellular matrix proteins have broad emission spectra that can contribute to background fluorescence.[3]

Q3: Can my choice of fixative increase autofluorescence?

A: Absolutely. Chemical cross-linkers, especially aldehyde-based fixatives, are known to generate autofluorescence by reacting with amines in tissues to form fluorescent Schiff bases.[5] The hierarchy of autofluorescence induction is generally: Glutaraldehyde > Formaldehyde/Paraformaldehyde.[6] To minimize this, use the lowest concentration of fixative and the shortest incubation time necessary for proper preservation.[5][6] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695), though this may not be suitable for all antigens.[1][7]

Q4: How can I reduce autofluorescence before I even start staining?

A: Proactive steps during sample preparation are highly effective.

  • Perfusion: For tissue samples, perfusing the animal with phosphate-buffered saline (PBS) before fixation is the best way to remove red blood cells, a major source of heme-based autofluorescence.[5][7]

  • Reagent Selection: Avoid reagents and media containing phenol (B47542) red or high concentrations of fetal bovine serum (FBS), which can increase background fluorescence.[2][7]

  • Proper Controls: Always prepare an unstained, untreated sample to assess the baseline level of autofluorescence in your tissue or cells.[1] This will be your benchmark for troubleshooting.

Troubleshooting Guide: High Autofluorescence in the Red Channel

This guide provides a systematic approach to identifying and mitigating sources of autofluorescence.

Problem: High background signal in the red channel, obscuring the specific stain.

Workflow for Troubleshooting Autofluorescence

cluster_prep Step 1: Pre-Staining Checks cluster_stain Step 2: Chemical Quenching cluster_imaging Step 3: Imaging & Analysis A Start: High Red Background B Review Sample Prep: - Was tissue perfused with PBS? - Fixative type and duration? - Unstained control available? A->B C Apply Chemical Quenching Agent B->C If prep is optimized D Options: 1. Sodium Borohydride (for aldehydes) 2. Sudan Black B (for lipofuscin) 3. Commercial Kits (e.g., TrueVIEW™) C->D E Optimize Image Acquisition C->E After quenching F Options: 1. Use narrow bandpass filters 2. Increase exposure for specific signal 3. Perform spectral unmixing E->F G Consider Switching Fluorophore E->G F->G If signal is still poor H Move to Far-Red Dyes (e.g., Alexa Fluor 647, Cy5) G->H I I H->I Re-stain & Image

Caption: A logical workflow for diagnosing and solving autofluorescence issues.

Quantitative Data Summary

The effectiveness of various quenching methods can vary depending on the tissue type and the source of autofluorescence.

Quenching MethodTarget Autofluorescence SourceReported EfficacyConsiderations
Sodium Borohydride (NaBH₄) Aldehyde-induced (fixation)Variable; can be effective[5]Can sometimes damage tissue or affect antigenicity; results can be inconsistent[5][6]
Sudan Black B LipofuscinEffective in reducing lipofuscin-based autofluorescence[5]Can introduce its own background in the far-red spectrum and may quench the desired signal[8]
Copper Sulfate (in Ammonium Acetate) General quenchingReported success in some cases[5]Can impact specific fluorescent signals; requires careful optimization.
Commercial Quenching Reagents (e.g., TrueVIEW™) Broad spectrum (non-lipofuscin)Generally high efficacy against fixation and red blood cell autofluorescence[8]Cost; may require protocol adjustments.
Photobleaching General fluorophoresCan reduce backgroundAlso photobleaches the target fluorophore; time-consuming.
Spectral Unmixing Overlapping emission spectraHighly effective with appropriate controlsRequires a multispectral confocal microscope and specialized software.

Key Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended for use on formalin-fixed, paraffin-embedded tissue sections or cultured cells after fixation and permeabilization.

  • Rehydration/Preparation: Rehydrate tissue sections through a series of ethanol washes to water. For cultured cells, proceed after fixation and permeabilization steps.

  • Prepare Solution: Freshly prepare a 0.1% Sodium Borohydride (NaBH₄) solution in ice-cold PBS. Caution: NaBH₄ is a hazardous chemical. Handle with appropriate safety measures.

  • Incubation: Cover the sample with the NaBH₄ solution and incubate for 20-30 minutes at room temperature. You may observe bubble formation; this is normal.

  • Washing: Wash the samples thoroughly three times with PBS, for 5 minutes each wash.

  • Blocking: Proceed with the standard blocking step of your immunofluorescence protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is for reducing autofluorescence from lipofuscin, commonly found in brain or aged tissues.

  • Rehydration: Rehydrate tissue sections to 70% ethanol.

  • Prepare Solution: Prepare a 0.1% Sudan Black B solution in 70% ethanol. Stir for 10-20 minutes and filter the solution through a 0.2 µm filter to remove undissolved particles.

  • Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Washing: Briefly wash the slides in 70% ethanol to remove excess dye, followed by several washes in PBS until the wash solution is clear.

  • Blocking: Proceed with your standard immunofluorescence blocking and staining protocol.

Signaling Pathway & Workflow Diagrams

Diagram 1: General Immunofluorescence Workflow

This diagram outlines the standard steps in an indirect immunofluorescence experiment, highlighting points where autofluorescence can be addressed.

A Sample Preparation (e.g., Sectioning, Cell Culture) B Fixation (e.g., 4% PFA) Autofluorescence Source A->B C Permeabilization (if intracellular target) B->C D Autofluorescence Quenching (Optional: NaBH4, Sudan Black B, etc.) C->D E Blocking (e.g., BSA or Serum) D->E F Primary Antibody Incubation E->F G Washing Steps F->G H Secondary Antibody Incubation (Fluorophore-conjugated) G->H I Final Washing Steps H->I J Counterstain & Mounting (e.g., DAPI in Antifade Medium) I->J K Imaging (Microscopy) J->K

Caption: Standard indirect immunofluorescence workflow highlighting the quenching step.

References

Validation & Comparative

A Comparative Guide to Reactive Red 45 and Procion Red MX-5B for Cellulose Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cellulose-based materials, the selection of an appropriate staining agent is critical for accurate visualization and analysis. This guide provides a detailed comparison of two popular reactive dyes, Reactive Red 45 and Procion Red MX-5B, for cellulose (B213188) staining applications. While both dyes are known for their ability to form covalent bonds with cellulosic fibers, their distinct properties may influence their suitability for specific research applications.

Overview of Reactive Dyes for Cellulose Staining

Reactive dyes, such as this compound and Procion Red MX-5B, are characterized by their ability to form a strong, covalent bond with the hydroxyl groups present in cellulose. This chemical reaction ensures high stain permanence and excellent wash fastness, which is advantageous for applications requiring long-term sample stability and resistance to leaching. Both dyes belong to the azo class of compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and Procion Red MX-5B is presented in the table below. These properties can influence the preparation of staining solutions and the interaction of the dyes with cellulose.

PropertyThis compoundProcion Red MX-5B (Reactive Red 2)
Synonyms C.I. This compound, Reactive Red P-3B, Cibacron Brilliant Red 3B-PC.I. Reactive Red 2, Procion Red MX-5B
CAS Number 12226-22-1, 70210-46-7[1]17804-49-8[2]
Molecular Formula C₂₇H₁₉ClN₇Na₃O₁₀S₃[1][3]C₁₉H₁₀Cl₂N₆Na₂O₇S₂[2][4]
Molecular Weight 802.10 g/mol [1][3]615.33 g/mol [2][4]
Chemical Class Single Azo[1][3]Monoazo[2]
Solubility Water soluble[3]Highly soluble in water[2]

Performance Characteristics

While direct comparative studies on the performance of this compound and Procion Red MX-5B for cellulose staining in a research context are limited, some inferences can be drawn from their chemical nature and applications in textile dyeing.

Staining Intensity and Efficiency: The efficiency of covalent bonding and, consequently, the staining intensity, is dependent on factors such as pH, temperature, and the presence of electrolytes.[3] Both dyes require alkaline conditions to facilitate the reaction with cellulose.[3] The difference in their molecular weight and structure may lead to variations in their diffusion and reaction kinetics with the cellulose substrate.

Specificity: As reactive dyes, both molecules are designed to specifically react with hydroxyl groups, which are abundant in cellulose. This covalent bonding mechanism provides high specificity for cellulosic materials.

Photostability and Fluorescence: Procion Red MX-5B has been reported to exhibit fluorescent properties, with excitation and emission maxima that can be utilized in fluorescence microscopy.[3] The photostability of azo dyes can vary, and this should be a consideration for applications involving prolonged light exposure, such as time-lapse imaging.

Experimental Protocols

The following is a generalized protocol for cellulose staining using reactive dyes, based on the principles of reactive dyeing. Researchers should optimize the concentrations, incubation times, and washing steps for their specific application.

Materials:

  • Cellulose-containing sample

  • This compound or Procion Red MX-5B

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃) or other suitable alkali

  • Distilled or deionized water

  • Staining jars or containers

  • Shaker or rocker

Protocol:

  • Sample Preparation: Ensure the cellulose sample is clean and free of any contaminants that might interfere with staining. Pre-wetting the sample in water may improve dye uptake.

  • Dye Solution Preparation:

    • Dissolve the reactive dye in distilled water to the desired concentration (e.g., 0.1% to 1% w/v).

    • Add sodium chloride to the dye solution (e.g., 10 to 50 g/L). The salt helps to promote dye exhaustion onto the cellulose surface.

  • Staining:

    • Immerse the cellulose sample in the dye and salt solution.

    • Agitate gently for a period of time (e.g., 30 to 60 minutes) to ensure even dye distribution.

  • Fixation:

    • Prepare an alkali solution (e.g., 5 to 20 g/L sodium carbonate).

    • Add the alkali solution to the staining bath containing the sample. The alkali raises the pH, which catalyzes the covalent reaction between the dye and the cellulose.

    • Continue the incubation with agitation for a specified time (e.g., 30 to 90 minutes). The optimal temperature for this step can vary depending on the specific reactive group of the dye.

  • Washing:

    • Remove the sample from the staining solution.

    • Rinse thoroughly with cold water to remove unfixed dye.

    • Perform a series of hot washes (e.g., with a solution containing a mild detergent) to remove any hydrolyzed and loosely bound dye.

    • Finally, rinse with cold water and allow the sample to dry.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_staining Staining & Fixation cluster_wash Washing cluster_final Final Steps Sample Cellulose Sample Stain Immerse Sample in Dye Solution Sample->Stain DyeSol Prepare Dye Solution (Dye + NaCl) DyeSol->Stain Fix Add Alkali (e.g., Na₂CO₃) for Fixation Stain->Fix RinseCold Cold Water Rinse Fix->RinseCold WashHot Hot Wash with Detergent RinseCold->WashHot FinalRinse Final Cold Water Rinse WashHot->FinalRinse Dry Dry Sample FinalRinse->Dry Analyze Analysis (e.g., Microscopy) Dry->Analyze

Caption: Generalized workflow for cellulose staining with reactive dyes.

Conclusion

Both this compound and Procion Red MX-5B are suitable candidates for the permanent staining of cellulose due to their ability to form covalent bonds. The choice between the two may depend on specific experimental requirements. Procion Red MX-5B's known fluorescent properties could be advantageous for fluorescence microscopy applications. However, the lack of direct comparative performance data in a research context necessitates empirical testing and optimization of staining protocols for any given application. Researchers are encouraged to perform pilot experiments to determine the optimal dye and conditions for their specific cellulose-based samples and analytical methods.

References

Comparing the fluorescence quantum yield of Reactive red 45 to other red dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate fluorescent dye is paramount for accurate and sensitive experimental results. This guide provides a comparative overview of the fluorescence quantum yield of several common red dyes, with a special focus on Reactive Red 45.

In contrast, other red dyes, such as Rhodamine B, Texas Red, and Cy5, are extensively characterized and commonly employed in fluorescence-based applications due to their well-defined and often high fluorescence quantum yields.

Quantitative Comparison of Red Dye Fluorescence Quantum Yields

The following table summarizes the fluorescence quantum yields of several common red dyes. It is important to note that the quantum yield of a dye can be highly dependent on its solvent environment.

DyeSolventFluorescence Quantum Yield (Φ)
This compound Not ReportedNot Reported
Rhodamine BBasic Ethanol0.65
Ethanol0.49
Water0.31
Texas RedPBS0.93
Ethanol0.97
Cy5Not Specified~0.2 - 0.27

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

To experimentally determine the fluorescence quantum yield of a dye like this compound, a relative method using a standard with a known quantum yield is commonly employed.

Objective: To determine the relative fluorescence quantum yield of an unknown sample (e.g., this compound) by comparing its fluorescence intensity to that of a standard dye with a known quantum yield.

Materials and Equipment:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Unknown dye solution (e.g., this compound)

  • Standard dye solution with a known quantum yield in the same solvent (e.g., Rhodamine B in ethanol)

  • Solvent (e.g., ethanol)

Methodology:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the unknown dye and the standard dye in the same solvent.

    • The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Using the fluorometer, measure the fluorescence emission spectra of all prepared solutions.

    • The excitation wavelength should be the same for both the unknown and the standard.

    • Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the unknown and the standard dye.

    • Determine the slope of the linear fit for both plots.

  • Calculation of Quantum Yield:

    • The fluorescence quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_s * (m_x / m_s) * (n_x / n_s)²

    Where:

    • Φ_s is the quantum yield of the standard.

    • m_x and m_s are the slopes of the integrated fluorescence intensity versus absorbance plots for the unknown and the standard, respectively.

    • n_x and n_s are the refractive indices of the solvents used for the unknown and the standard, respectively (if different).

Experimental Workflow

The following diagram illustrates the key steps in determining the relative fluorescence quantum yield of a sample.

G Workflow for Relative Fluorescence Quantum Yield Measurement A Prepare Dilute Solutions (Sample and Standard) B Measure Absorbance Spectra (UV-Vis Spectrophotometer) A->B C Measure Fluorescence Spectra (Fluorometer) A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Fluorescence Intensity C->D D->E F Calculate Slopes (Sample and Standard) E->F G Calculate Quantum Yield of Sample F->G

Caption: Experimental workflow for determining relative fluorescence quantum yield.

References

Unveiling Reactive Red 45: A Comparative Analysis for Cellular Staining Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of cellular components is paramount. This guide provides a comprehensive comparison of Reactive Red 45, a textile dye, against established cellular markers, offering insights into its potential, albeit unvalidated, application in cell viability assays.

Executive Summary

This compound is a synthetic azo dye belonging to the reactive class of dyes, primarily utilized in the textile industry for its ability to form robust covalent bonds with fibers. While its fluorescent properties have been noted, there is a significant lack of scientific literature validating its use as a specific marker for cellular organelles or as a routine viability stain. This guide will objectively compare the known characteristics of this compound with the well-established viability stains, Propidium Iodide (PI) and Trypan Blue, to highlight the current landscape of available tools and the importance of validated markers in biological research.

Performance Comparison: this compound vs. Standard Viability Stains

Based on the chemical nature of reactive dyes, a hypothetical application for this compound in cell biology would be as a viability stain that, similar to other amine-reactive dyes, differentiates between live and dead cells based on membrane integrity. In this proposed mechanism, the dye would be excluded by live cells but would enter dead or membrane-compromised cells and form covalent bonds with intracellular proteins.

Below is a comparative table summarizing the performance of this compound (hypothetical) against Propidium Iodide and Trypan Blue.

FeatureThis compound (Hypothetical)Propidium Iodide (PI)Trypan Blue
Target Intracellular proteins (amine groups)Double-stranded DNAIntracellular proteins
Principle of Staining Covalent bond formation with proteins in membrane-compromised cellsIntercalation into DNA of membrane-compromised cellsExclusion by intact cell membranes; enters and stains dead cells
Detection Method Fluorescence MicroscopyFluorescence Microscopy, Flow CytometryBright-field Microscopy
Fixability Potentially fixable due to covalent bondingNot suitable for fixation prior to stainingNot fixable
Excitation Max. Unknown in a biological context~535 nmN/A (absorbance-based)
Emission Max. Unknown in a biological context~617 nmN/A (absorbance-based)
Toxicity Potential for cytotoxicity; requires further investigationSuspected carcinogen, handle with careMay be carcinogenic, handle with care[1]
Validation as a Cellular Marker Not validated Well-established Well-established

Mechanism of Action: A Tale of Two Staining Principles

The utility of a cellular stain is fundamentally dependent on its mechanism of action. Established viability stains operate on clear and well-documented principles.

Propidium Iodide and Trypan Blue are exclusion dyes. Live cells, with their intact plasma membranes, prevent these dyes from entering the cytoplasm. In contrast, dead or dying cells lose their membrane integrity, allowing these dyes to enter and bind to their respective intracellular targets, leading to a detectable signal.[1][2][3]

This compound , as a reactive dye, would theoretically operate on a different principle. Its reactive group, likely a chlorotriazine, forms covalent bonds with nucleophilic groups such as amines and hydroxyls found on proteins and other biomolecules.[4][5] In a hypothetical scenario for cell staining, the dye would be excluded from live cells. However, in dead cells with compromised membranes, it would enter and covalently bind to the abundant intracellular proteins, resulting in stable, long-lasting staining.

Experimental Protocols: Established Methods for Viability Assessment

Detailed and validated protocols are crucial for reproducible experimental outcomes. Below are the standard protocols for Propidium Iodide and Trypan Blue staining. Due to the lack of validation, a specific protocol for this compound for cellular applications cannot be provided.

Propidium Iodide Staining for Flow Cytometry
  • Cell Preparation: Harvest cells and wash once with Phosphate-Buffered Saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5-10 µL of a 1 mg/mL PI stock solution to 100 µL of the cell suspension.[6]

  • Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[7]

  • Analysis: Analyze the cells by flow cytometry immediately. PI fluorescence is typically detected in the FL2 or FL3 channel.[6][8]

Trypan Blue Exclusion Assay
  • Cell Suspension: Prepare a single-cell suspension in a balanced salt solution.

  • Staining: Mix 10 µL of 0.4% Trypan Blue solution with 10 µL of the cell suspension (a 1:1 ratio).[2]

  • Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[1]

  • Counting: Load 10 µL of the mixture into a hemocytometer.

  • Analysis: Under a bright-field microscope, count the number of unstained (viable) and blue-stained (non-viable) cells. Calculate the percentage of viable cells.[1][2]

Visualizing the Workflow: From Staining to Analysis

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for viability assessment using Propidium Iodide and a hypothetical workflow for this compound.

Propidium_Iodide_Workflow cluster_Preparation Cell Preparation cluster_Staining Staining cluster_Analysis Analysis Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_PI Add Propidium Iodide Resuspend->Add_PI Incubate Incubate (5-15 min) Add_PI->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry

Caption: Workflow for cell viability analysis using Propidium Iodide.

Reactive_Red_45_Hypothetical_Workflow cluster_Preparation Cell Preparation cluster_Staining Staining cluster_Analysis Analysis Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Buffer Wash->Resuspend Add_RR45 Add this compound Resuspend->Add_RR45 Incubate Incubate Add_RR45->Incubate Microscopy Analyze by Fluorescence Microscopy Incubate->Microscopy

Caption: Hypothetical workflow for cell viability analysis using this compound.

Signaling Pathway Diagram: The Principle of Exclusion-Based Viability Staining

The following diagram illustrates the fundamental principle that governs the action of viability stains like Propidium Iodide and Trypan Blue.

Viability_Staining_Principle cluster_Live_Cell Live Cell cluster_Dead_Cell Dead Cell Intact Membrane Intact Plasma Membrane No Staining No Staining Intact Membrane->No Staining Results in Viability Dye_excluded Viability Dye Viability Dye_excluded->Intact Membrane Excluded Compromised Membrane Compromised Plasma Membrane Intracellular Target Intracellular Target (e.g., DNA, Proteins) Compromised Membrane->Intracellular Target Binds to Viability Dye_internalized Viability Dye Viability Dye_internalized->Compromised Membrane Enters Cell Staining Staining Intracellular Target->Staining Results in

Caption: Principle of exclusion-based cell viability staining.

Conclusion

While this compound is an effective dye for textiles due to its reactive nature, it is not a validated marker for specific cellular components. Based on the properties of similar reactive dyes, its most plausible, yet unproven, application in cell biology would be as a viability stain that covalently binds to intracellular components of dead cells. However, without rigorous scientific validation, including determination of its spectral properties in a cellular environment, optimal staining conditions, and potential cytotoxicity, its use in research settings remains speculative.

For reliable and reproducible results, researchers are strongly advised to use well-established and validated cellular markers and viability stains such as Propidium Iodide and Trypan Blue. These reagents have a long history of use, well-documented protocols, and a clear understanding of their mechanisms of action, ensuring the integrity and accuracy of experimental data.

References

Alternative fluorescent dyes to Reactive red 45 for live-cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for real-time cellular analysis, this guide provides an objective comparison of viable alternatives to textile dyes, such as Reactive Red 45, which are unsuitable for live-cell imaging applications.

This compound is a monoazo dye primarily used in the textile industry.[1][2][3] A comprehensive review of scientific literature reveals a significant lack of data supporting its use as a fluorescent probe for live-cell imaging. Its chemical structure and properties are not optimized for cell permeability, specific subcellular targeting, photostability, and low cytotoxicity, which are all critical requirements for observing dynamic processes in living cells.

This guide, therefore, focuses on a selection of well-characterized and commercially available red fluorescent dyes that are proven to be effective for live-cell imaging. We will delve into their photophysical properties, performance in live-cell applications, and provide supporting experimental protocols.

Quantitative Comparison of Red Fluorescent Dyes

The selection of an appropriate fluorescent dye is paramount for successful live-cell imaging. The following tables summarize the key quantitative data for a range of commonly used red fluorescent dyes, offering a clear comparison of their photophysical properties and performance characteristics.

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Small Molecule Dyes
Cy5649670250,0000.20
Alexa Fluor 647650668270,0000.33
CellTracker™ Deep Red630650Not ReportedNot Reported
DRAQ5™647681Not ReportedNot Reported
Quantum Dots
Qdot™ 655405-635 (broad)655High0.50 - 0.80

Table 1: Photophysical Properties of Selected Red Fluorescent Dyes. This table provides a summary of the key spectral properties of commonly used red fluorescent dyes for live-cell imaging.

Dye NamePhotostabilityCytotoxicityKey FeaturesCommon Applications
Small Molecule Dyes
Cy5ModerateLowBright, well-established dye.Immunofluorescence, DNA sequencing, protein labeling.[4]
Alexa Fluor 647HighLowVery bright and photostable.Multicolor fluorescence imaging, immunofluorescence.[4]
CellTracker™ Deep RedHighLowRetained in living cells for generations.Long-term cell tracking, monitoring cell movement and proliferation.[5]
DRAQ5™HighLowPermeable to nuclear membrane, minimal phototoxicity.Nuclear staining in live cells, long-term nuclear tracking.[6]
Quantum Dots
Qdot™ 655Very HighCan vary based on core and coatingExtremely photostable, bright, narrow emission.Long-term cell tracking, in vivo imaging, multiplexed analysis.[7]

Table 2: Performance Characteristics of Selected Red Fluorescent Dyes in Live-Cell Imaging. This table highlights the practical advantages and common uses of each dye in a live-cell context.

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible live-cell imaging experiments. Below are representative protocols for nuclear and cytoplasmic staining using some of the discussed dyes.

Protocol 1: Live-Cell Nuclear Staining with DRAQ5™
  • Cell Preparation: Culture cells on a glass-bottom dish or chamber slide suitable for microscopy. Ensure cells are healthy and sub-confluent.

  • Reagent Preparation: Prepare a 1-5 µM working solution of DRAQ5™ in your normal cell culture medium.

  • Staining: Remove the existing culture medium and add the DRAQ5™ staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Imaging: Image the cells directly in the staining solution. No wash step is required. Use an appropriate filter set for far-red fluorescence (e.g., excitation at 647 nm and emission collection at 665-700 nm).

Protocol 2: Long-Term Cell Tracking with CellTracker™ Deep Red
  • Cell Preparation: Plate cells in a suitable imaging vessel and allow them to adhere overnight.

  • Reagent Preparation: Prepare a 1 µM working solution of CellTracker™ Deep Red in serum-free medium.

  • Staining: Replace the culture medium with the staining solution.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Wash: Replace the staining solution with fresh, pre-warmed complete culture medium.

  • Recovery: Incubate for at least 30 minutes to allow the dye to become active.

  • Imaging: Image the cells using a filter set appropriate for deep-red fluorescence (e.g., excitation at 630 nm and emission collection at >650 nm). The stained cells can be tracked for several generations.

Visualizing Experimental Workflows and Biological Pathways

To further aid in experimental design, the following diagrams, created using the DOT language, illustrate a typical live-cell imaging workflow and a relevant biological pathway that can be studied using red fluorescent dyes.

LiveCellImagingWorkflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells on imaging dish cell_health Ensure optimal cell health cell_culture->cell_health prepare_dye Prepare dye working solution cell_health->prepare_dye incubate_dye Incubate cells with dye prepare_dye->incubate_dye wash_cells Wash cells (if required) incubate_dye->wash_cells microscope_setup Set up microscope and environmental chamber wash_cells->microscope_setup image_acquisition Acquire time-lapse images microscope_setup->image_acquisition image_processing Process and analyze images image_acquisition->image_processing quantification Quantify cellular dynamics image_processing->quantification

Caption: A typical workflow for a live-cell imaging experiment.

EndocytosisPathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand Ligand (e.g., labeled with Cy5) receptor Receptor ligand->receptor Binding clathrin_pit Clathrin-coated pit receptor->clathrin_pit Internalization early_endosome Early Endosome clathrin_pit->early_endosome Vesicle Trafficking late_endosome Late Endosome early_endosome->late_endosome Maturation lysosome Lysosome (stained with LysoTracker Red) late_endosome->lysosome Fusion & Degradation

References

Unveiling the Molecular Interactions of Reactive Red 45: A Comparative Guide to its Biomolecular Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecules is paramount. Reactive Red 45, a widely used textile dye, presents a case study in the promiscuous binding of synthetic compounds to biological macromolecules. This guide provides a comparative analysis of the cross-reactivity of this compound and related triazine dyes with various biomolecules, supported by experimental data and detailed protocols to empower researchers in their own investigations.

Reactive dyes, including this compound, are known to interact with a range of proteins, particularly those possessing nucleotide-binding sites. This interaction is complex, often involving a combination of electrostatic, hydrophobic, and affinity-based forces. The structural similarities between the dye's polyaromatic and sulfonic acid moieties and the purine (B94841) and phosphate (B84403) groups of nucleotides are thought to be a primary driver of this cross-reactivity. While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar reactive red dyes provide valuable insights into its potential binding affinities.

Comparative Analysis of Reactive Dye Interactions with Biomolecules

To illustrate the cross-reactivity of triazine dyes, this section summarizes key binding data from studies on dyes structurally related to this compound. These interactions are predominantly with enzymes, where the dye can act as a competitive inhibitor by binding to the active site.

DyeBiomoleculeMethodBinding Constant (K_d / K_i)Reference
Procion Red HE-3BLactate (B86563) Dehydrogenase (LDH)Enzyme KineticsHigh Affinity (qualitative)[1]
Procion Red HE-3BLactate Dehydrogenase (LDH)Affinity PartitioningSignificant Interaction[2]
Reactive Red 195Human Serum Albumin (HSA)Fluorescence QuenchingHigh Affinity (qualitative)[3]
Drimaren Red CL-5BHuman Serum Albumin (HSA)Fluorescence QuenchingK_a ~10^5 M⁻¹[4]
Reactive Brilliant RedHuman Serum Albumin (HSA)Multiple (UV-Vis, Fluorescence, CD, ITC)Multi-step binding[5]

The interaction of reactive dyes with nucleic acids is less characterized. However, the anionic nature of these dyes, due to their sulfonate groups, suggests a potential for electrostatic interactions with the phosphate backbone of DNA and RNA. Further investigation is required to quantify the affinity and specificity of this compound for nucleic acids.

Experimental Protocols for Assessing Biomolecular Interactions

To facilitate further research into the cross-reactivity of this compound, detailed methodologies for key experimental techniques are provided below.

Affinity Chromatography

This technique is used to qualitatively assess the binding of a protein to an immobilized dye and can be adapted for purification.[6][7][8][9][10]

Workflow:

prep 1. Prepare Dye-Agarose Matrix equil 2. Equilibrate Column prep->equil load 3. Load Protein Sample equil->load wash 4. Wash Unbound Proteins load->wash elute 5. Elute Bound Protein wash->elute analyze 6. Analyze Fractions (SDS-PAGE) elute->analyze

Affinity Chromatography Workflow

Protocol:

  • Preparation of Dye-Immobilized Resin: Covalently couple this compound to a solid support matrix (e.g., Sepharose beads) according to standard protocols.

  • Column Packing and Equilibration: Pack a chromatography column with the dye-immobilized resin and equilibrate with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Loading: Apply the protein solution to the column.

  • Washing: Wash the column extensively with the binding buffer to remove unbound proteins.

  • Elution: Elute the bound protein using a competitive ligand (e.g., a high concentration of NADH for dehydrogenases) or by changing the ionic strength or pH of the buffer.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify the protein(s) that bound to the dye.

Fluorescence Quenching

This method is used to quantify the binding affinity between a fluorescent biomolecule (like a protein with tryptophan residues) and a quenching ligand (the dye).[4][11][12][13][14][15]

Workflow:

prep 1. Prepare Protein Solution titrate 2. Titrate with Dye prep->titrate measure 3. Measure Fluorescence titrate->measure correct 4. Correct for Inner Filter Effect measure->correct plot 5. Plot Data correct->plot fit 6. Fit to Binding Isotherm plot->fit

Fluorescence Quenching Workflow

Protocol:

  • Sample Preparation: Prepare a solution of the target protein in a suitable buffer.

  • Fluorescence Measurement: Place the protein solution in a fluorometer and measure the intrinsic tryptophan fluorescence (Excitation ~295 nm, Emission ~340 nm).

  • Titration: Incrementally add small aliquots of a concentrated this compound solution to the protein solution.

  • Data Acquisition: Record the fluorescence intensity after each addition.

  • Data Analysis: Correct the fluorescence data for the inner filter effect and plot the change in fluorescence against the dye concentration. Fit the data to a suitable binding model (e.g., Stern-Volmer equation) to determine the binding constant (K_a or K_d).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[16][17][18][19][20]

Workflow:

prep_sample 1. Prepare Biomolecule in Cell titrate 3. Titrate Dye into Cell prep_sample->titrate prep_ligand 2. Prepare Dye in Syringe prep_ligand->titrate measure 4. Measure Heat Change titrate->measure plot 5. Plot Integrated Heat measure->plot fit 6. Fit to Binding Model plot->fit

Isothermal Titration Calorimetry Workflow

Protocol:

  • Sample Preparation: Prepare solutions of the biomolecule and this compound in the same, thoroughly degassed buffer.

  • Instrument Setup: Load the biomolecule solution into the sample cell of the ITC instrument and the dye solution into the injection syringe.

  • Titration: Perform a series of injections of the dye into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the molar heat change against the molar ratio of dye to biomolecule. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

The cross-reactivity of small molecules like this compound with a variety of biomolecules is a critical consideration in toxicology and drug development. While direct quantitative data for this compound is not extensively available, the information from related reactive dyes strongly suggests a propensity for interaction with proteins, particularly those with nucleotide-binding domains. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these interactions and contribute to a more comprehensive understanding of the biological activity of such compounds. Further studies are encouraged to elucidate the specific binding partners of this compound and to explore its potential interactions with other classes of biomolecules, including nucleic acids.

References

Quantitative comparison of Reactive red 45 and Congo Red for amyloid staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of amyloidosis and related neurodegenerative diseases, the accurate detection and quantification of amyloid fibrils is paramount. Congo Red has long been the gold standard for this purpose. This guide provides a quantitative comparison of Congo Red with Reactive Red 45 for amyloid staining, supported by available experimental data and detailed protocols.

Overview of Amyloid Staining Dyes

Congo Red is a diazo dye that exhibits a characteristic apple-green birefringence under polarized light when bound to the β-sheet structures of amyloid fibrils.[1] This property has made it a highly specific and widely used stain for the histological identification of amyloid deposits in tissue.[2]

This compound , also known as Procion Red H-E3B, is a reactive textile dye.[3] Its application in amyloid staining is not well-documented in scientific literature, and therefore, a direct quantitative comparison with Congo Red is challenging. This guide presents the available information on both dyes to aid researchers in making informed decisions about their experimental design.

Quantitative Data Comparison

Due to the limited information available for this compound in the context of amyloid staining, the following table highlights the well-established quantitative parameters for Congo Red and the corresponding lack of data for this compound.

ParameterCongo RedThis compound
Binding Affinity (Kd) Micromolar range (variable depending on amyloid type)Not Available
Excitation Maximum (nm) ~490 nm (unbound), ~540 nm (bound to amyloid)[4]Not Available
Emission Maximum (nm) ~614 nm (when excited at 540 nm)Not Available
Sensitivity High, but can be technique-dependent[5]Not Available
Specificity High, characterized by apple-green birefringence[2]Not Available
Quantum Yield LowNot Available

Performance Comparison

FeatureCongo RedThis compound
Detection Method Bright-field microscopy, Polarized light microscopy, Fluorescence microscopyNot Available
Key Advantage "Gold standard" with extensive literature and established protocols. Apple-green birefringence is highly specific for amyloid.[2]Not Available
Limitations Fading of stain over time, potential for false positives with certain proteins, and technique-dependent variability.[5]Not a validated or commonly used stain for amyloid detection.
In vitro applications Widely used to quantify amyloid fibril formation and screen for inhibitors.[4]Not established.
In vivo applications Primarily for histological staining of tissue sections. Not typically used for in vivo imaging in living organisms.Not established.

Experimental Protocols

Congo Red Staining Protocol (Alkaline Method)

This protocol is a widely accepted method for staining amyloid deposits in formalin-fixed, paraffin-embedded tissue sections.

Reagents:

  • Alkaline Congo Red Solution:

  • Mayer's Hematoxylin (B73222)

  • Differentiating Solution: 1% sodium hydroxide in 80% ethanol

  • Scott's Tap Water Substitute (Bluing agent)

  • Ethanol (95% and 100%)

  • Xylene

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in Mayer's hematoxylin for 10 minutes to stain the nuclei.

  • Rinse in running tap water for 5 minutes.

  • Blue the sections in Scott's tap water substitute for 1 minute.

  • Rinse in running tap water for 5 minutes.

  • Stain in alkaline Congo Red solution for 20-30 minutes.

  • Rinse in distilled water.

  • Differentiate in alkaline ethanol solution (a few quick dips).

  • Rinse in tap water.

  • Dehydrate through graded alcohols (95% and 100%).

  • Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Amyloid deposits: Red to pink under bright-field microscopy.

  • Amyloid deposits: Apple-green birefringence under polarized light.

  • Nuclei: Blue.

This compound Staining Protocol

A validated and standardized protocol for using this compound for amyloid staining is not available in the current scientific literature.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for Congo Red staining and the logical relationship in amyloid detection.

CongoRedStainingWorkflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining cluster_analysis Analysis Deparaffinization Deparaffinization & Rehydration Hematoxylin Hematoxylin Staining Deparaffinization->Hematoxylin Bluing Bluing Hematoxylin->Bluing CongoRed Alkaline Congo Red Staining Bluing->CongoRed Differentiation Differentiation CongoRed->Differentiation Dehydration Dehydration Differentiation->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting Brightfield Bright-field Microscopy Mounting->Brightfield Polarized Polarized Light Microscopy Mounting->Polarized AmyloidDetectionLogic cluster_observation Observation cluster_conclusion Conclusion RedStain Red Staining (Bright-field) AmyloidPresent Amyloid Present RedStain->AmyloidPresent and AmyloidAbsent Amyloid Absent RedStain->AmyloidAbsent if no birefringence GreenBirefringence Apple-Green Birefringence (Polarized Light) GreenBirefringence->AmyloidPresent

References

Reactive Red 45: A Superior Alternative to Traditional Histological Stains?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking enhanced precision and stability in tissue analysis, the choice of histological stain is paramount. While traditional stains like Hematoxylin (B73222) and Eosin (B541160) (H&E), Masson's Trichrome, and Periodic acid-Schiff (PAS) have long been staples in the laboratory, the emergence of reactive dyes such as Reactive Red 45 presents a compelling case for a paradigm shift in histological staining. This guide provides an objective comparison of this compound with traditional histological stains, supported by an understanding of their underlying chemical principles and potential performance advantages.

Reactive dyes, a class of colored compounds that form a covalent bond with the substrate, offer inherent advantages in terms of permanence and signal stability.[1] this compound, a dichlorotriazine reactive dye, is poised to leverage these benefits in the realm of histology, promising more robust and reproducible staining outcomes.

Unveiling the Shortcomings of Traditional Stains

Traditional histological stains, while foundational, possess inherent limitations that can impact experimental accuracy and reproducibility. These stains primarily rely on non-covalent interactions, such as ionic or hydrogen bonds, to adhere to tissue components.[2] This mode of binding can be influenced by factors like pH and buffer composition, leading to variability in staining intensity and potential dye leaching during washing steps.

This compound: The Power of Covalent Bonding

In contrast, this compound forms a stable, covalent bond with nucleophilic groups in tissue proteins, such as amine and hydroxyl groups. This fundamental difference in binding mechanism underpins the potential advantages of this compound over its traditional counterparts. The covalent linkage ensures that the dye is permanently fixed to the target molecule, leading to a more stable and quantitative staining result.

Comparative Analysis: this compound vs. Traditional Stains

FeatureThis compound (Inferred)Hematoxylin & Eosin (H&E)Masson's TrichromePeriodic acid-Schiff (PAS)
Staining Principle Covalent bond formation with tissue proteins.Ionic bonding; hematoxylin (basic dye) stains acidic structures (nuclei) blue-purple, eosin (acidic dye) stains basic structures (cytoplasm) pink.[2]A combination of dyes that differentially stain collagen, muscle, and cytoplasm based on tissue porosity and dye affinity.[3]Oxidation of carbohydrates to aldehydes, which then react with Schiff reagent to produce a magenta color.
Staining Stability High (covalent bonds are highly stable).Moderate (ionic bonds can be disrupted by changes in pH).Moderate to low (dye differentiation can be sensitive to timing and differentiation steps).Good (covalent bond formation).
Quantification Potential High (stable signal intensity allows for more accurate quantification).Low (staining intensity can be variable).Low (complex multi-step process with potential for variability).Moderate (can be used for semi-quantitative analysis of glycogen).
Photostability Potentially high (covalent attachment can enhance photostability).Hematoxylin is relatively photostable; eosin can fade upon prolonged light exposure.Variable depending on the specific dyes used.The final reaction product is generally stable.
Multiplexing Compatibility High (fluorescent properties and stable signal are advantageous for multiplexing).Limited.Limited.Can be combined with other stains.

Experimental Protocols

Traditional Staining Protocols

Detailed protocols for H&E, Masson's Trichrome, and PAS staining are well-established and widely available in standard histology textbooks and online resources. These protocols typically involve deparaffinization and rehydration of tissue sections, followed by sequential application of the respective dyes and differentiating agents.

Proposed Protocol for this compound Staining

The following is a proposed experimental protocol for staining paraffin-embedded tissue sections with this compound, based on the principles of reactive dye chemistry. It is important to note that this is a hypothetical protocol and would require optimization for specific tissue types and applications.

Materials:

  • This compound

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Phosphate-buffered saline (PBS)

  • Deparaffinization and rehydration reagents (e.g., xylene, ethanol (B145695) series)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Staining Solution Preparation: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.1-1.0 mg/mL. The alkaline pH is crucial for the reaction between the dichlorotriazine group of the dye and the nucleophilic groups in the tissue.

  • Staining: Incubate the rehydrated tissue sections with the this compound staining solution for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash the sections extensively with PBS to remove unbound dye. The stability of the covalent bond allows for vigorous washing without significant loss of signal.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a compatible mounting medium.

Visualizing the Workflow and Staining Mechanism

To better understand the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Staining Incubation with This compound Solution (pH 8.5) Rehydration->Staining Washing Extensive Washing (PBS) Staining->Washing Dehydration_final Dehydration (Ethanol Series) Washing->Dehydration_final Clearing Clearing (Xylene) Dehydration_final->Clearing Mounting Mounting Clearing->Mounting

Proposed experimental workflow for this compound staining.

Covalent_Bonding_Mechanism ReactiveRed45 {this compound | Dichlorotriazine Reactive Group} CovalentBond Covalent Bond Formation ReactiveRed45->CovalentBond TissueProtein {Tissue Protein | Nucleophilic Group (e.g., -NH2, -OH)} TissueProtein->CovalentBond StainedProtein {Stained Protein | Stable Dye-Protein Conjugate} CovalentBond->StainedProtein

Covalent bonding mechanism of this compound with tissue proteins.

The Future of Histological Staining

The transition from traditional, non-covalent staining methods to the robust and permanent labeling offered by reactive dyes like this compound represents a significant advancement in histological techniques. The potential for increased stability, quantifiability, and compatibility with advanced imaging modalities positions this compound as a promising tool for researchers seeking to push the boundaries of tissue analysis. While further studies are needed to fully elucidate its performance characteristics and optimize protocols, the fundamental advantages of covalent staining are poised to make a lasting impact on the fields of histology, pathology, and drug development.

References

Comparative Cytotoxicity Analysis of Reactive Red 45 and Other Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of Reactive Red 45 and other reactive dyes, leveraging available experimental data to inform researchers and professionals in the fields of life sciences and drug development. The following sections detail the cytotoxic profiles of these compounds, outline the experimental methodologies used for their assessment, and explore the potential signaling pathways involved in their mechanism of action.

Quantitative Cytotoxicity Data

A critical aspect of evaluating the potential hazard of reactive dyes is the quantitative assessment of their cytotoxicity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the available cytotoxicity data for this compound and a selection of other reactive dyes on the human keratinocyte cell line, HaCaT, a widely used model for toxicological screening of substances that may come into contact with the skin.

Dye NameDye TypeCell LineExposure TimeIC50 Value (µg/mL)Other Cytotoxic Observations
Unspecified Monochlorotriazinyl Red DyeMonochlorotriazinylHaCaT72 hours155[1][2]Adverse effects observed at the lowest tested concentration (28 µg/mL)[1]
Unspecified Monochlorotriazinyl Yellow DyeMonochlorotriazinylHaCaT72 hours237[1]
Unspecified Monochlorotriazinyl Blue DyeMonochlorotriazinylHaCaT72 hours278[1]
Reactive Blue 2 (RB2)Not SpecifiedHaCaT48 hoursNot DeterminedCytotoxic at 1000 µg/mL[3]
Reactive Blue 19 (RB19)AnthraquinoneHaCaT48 hoursNot DeterminedCytotoxic at 500 and 1000 µg/mL[3]
Reactive Orange 16 (RO16)Not SpecifiedHaCaT48 hoursNot DeterminedCytotoxic at 1000 µg/mL[3]
Reactive Green 19 (RG19)AzoHaCaT48 hoursNot DeterminedNot cytotoxic at concentrations up to 1000 µg/mL[3]
Reactive Red 120 (RR120)AzoHaCaT48 hoursNot DeterminedNot cytotoxic at concentrations up to 1000 µg/mL[3]
This compound Azo Various (non-human) - Not Determined on human cell lines Toxic in bioassays using Allium cepa, red blood cells, and Artemia salina (brine shrimp).[4]

Note: A direct comparison of the cytotoxicity of this compound with the other dyes listed is challenging due to the absence of IC50 data for this compound on a comparable human cell line. The available data for this compound is derived from bioassays on different organisms, which may not directly correlate with its effects on human cells. The monochlorotriazinyl red dye, with an IC50 of 155 µg/mL on HaCaT cells, provides a benchmark for the potential cytotoxicity of a reactive red dye on human keratinocytes.

Experimental Protocols

The cytotoxicity of reactive dyes is commonly assessed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to evaluate cell viability.

MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for determining the viability of cells in culture following exposure to a test compound.

1. Cell Seeding:

  • Human keratinocyte (HaCaT) cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL.

  • The plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

2. Treatment with Reactive Dyes:

  • Stock solutions of the reactive dyes are prepared in an appropriate solvent (e.g., sterile distilled water or PBS) and diluted to various concentrations in the cell culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the reactive dyes.

  • Control wells containing untreated cells and wells with the solvent alone are also included.

  • The plates are incubated for a specified exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the exposure period, the treatment medium is removed.

  • 28 µL of a 2 mg/mL MTT solution is added to each well.

  • The plates are incubated for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Solubilization of Formazan Crystals:

  • The MTT solution is removed, and 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals.

  • The plates are then incubated for 15 minutes with shaking to ensure complete dissolution.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm or 570 nm.

6. Data Analysis:

  • The cell viability is calculated as a percentage of the control (untreated cells).

  • The IC50 value is determined by plotting the cell viability against the logarithm of the dye concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Cytotoxicity

The precise signaling pathways leading to cytotoxicity induced by this compound and other reactive dyes are not yet fully elucidated. However, the general mechanisms of azo dye toxicity often involve metabolic activation and the induction of oxidative stress.

Potential Mechanisms of Azo Dye-Induced Cytotoxicity

Azo dyes can exert their toxic effects through several mechanisms, primarily after metabolic activation. This activation can occur through the reduction and cleavage of the azo linkage (-N=N-), a process that can be carried out by intestinal anaerobic bacteria or hepatic azoreductases. This cleavage results in the formation of aromatic amines, some of which are known to be carcinogenic and mutagenic.

These aromatic amines can then be metabolically oxidized to reactive electrophilic species that can covalently bind to cellular macromolecules like DNA, leading to genotoxicity and potentially triggering apoptotic cell death. Another proposed mechanism involves the direct oxidation of the azo linkage to highly reactive and electrophilic diazonium salts, which can also damage cellular components.

G Potential Cytotoxicity Pathway of Azo Dyes AzoDye Azo Dye MetabolicActivation Metabolic Activation (Azo Reduction) AzoDye->MetabolicActivation AromaticAmines Aromatic Amines MetabolicActivation->AromaticAmines ReactiveIntermediates Reactive Electrophilic Intermediates AromaticAmines->ReactiveIntermediates DNA_Binding Covalent Binding to DNA ReactiveIntermediates->DNA_Binding Apoptosis Apoptosis DNA_Binding->Apoptosis

Caption: Proposed metabolic activation pathway of azo dyes leading to cytotoxicity.

Role of Reactive Oxygen Species (ROS) in Apoptosis

A common cellular response to toxic insults, including those from certain chemicals, is the generation of reactive oxygen species (ROS). Excessive ROS production can lead to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA. This damage can trigger apoptotic signaling pathways. While not specifically demonstrated for this compound, it is a plausible mechanism contributing to its cytotoxicity.

The intrinsic pathway of apoptosis is often initiated by cellular stress, including DNA damage and oxidative stress. This leads to the activation of pro-apoptotic proteins like Bax and Bak, which increase the permeability of the mitochondrial membrane. This, in turn, results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.

G ROS-Mediated Apoptotic Signaling Pathway ReactiveDye Reactive Dye Exposure ROS Increased ROS Production ReactiveDye->ROS OxidativeStress Oxidative Stress (DNA, Protein, Lipid Damage) ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC CaspaseActivation Caspase Cascade Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: A generalized signaling pathway illustrating the role of ROS in inducing apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of reactive dyes using an in vitro cell-based assay.

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HaCaT cells) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding DyePrep 2. Dye Solution Preparation DyeExposure 4. Dye Exposure (Varying Concentrations) DyePrep->DyeExposure CellSeeding->DyeExposure Incubation 5. Incubation (e.g., 24-72 hours) DyeExposure->Incubation MTT_Assay 6. Cell Viability Assay (e.g., MTT) Incubation->MTT_Assay Absorbance 7. Absorbance Measurement MTT_Assay->Absorbance DataProcessing 8. Data Processing & Calculation of % Viability Absorbance->DataProcessing IC50 9. IC50 Determination DataProcessing->IC50

Caption: A stepwise workflow for determining the cytotoxicity of reactive dyes.

References

A Comparative Guide to Red Fluorescent Dyes in Microscopy: Evaluating Alternatives to Reactive Red 45

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of commonly used red fluorescent dyes for cellular imaging reveals a landscape of high-performance alternatives, even as the utility of Reactive Red 45 in microscopy remains undocumented. This guide provides a comparative overview of established red fluorescent probes, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific applications.

This compound, a monoazo dye, is well-documented within the textile industry for its vibrant color and ability to form covalent bonds with fibers. However, a thorough review of scientific literature and commercial applications reveals a significant lack of evidence for its use in any microscopy techniques, including fluorescence, confocal, or histological staining. While its chemical classification as a "fluorescent dye" by some suppliers exists, no specific protocols, spectral data for imaging applications, or performance benchmarks in a biological context are available.

In contrast, a variety of other red-emitting fluorophores are extensively used and well-characterized for microscopy. This guide focuses on a selection of these established dyes: Propidium Iodide (PI) for cell viability and nuclear counterstaining, Alexa Fluor 594 and Texas Red for immunofluorescence applications, and CellMask™ Deep Red for plasma membrane staining.

Comparative Performance of Red Fluorescent Dyes

The selection of a fluorescent dye is critical and depends on the specific experimental needs, including the target structure, whether the cells are live or fixed, and the instrumentation available. The following table summarizes the key quantitative data for the selected high-performance red fluorescent dyes.

FeaturePropidium Iodide (DNA-bound)Texas Red-XAlexa Fluor 594CellMask™ Deep Red
Excitation Max (nm) 535[1][2]595[3][4]590[5]649[6]
Emission Max (nm) 617[1][2]615[3]617[5]666[6]
Quantum Yield (Φ) Not typically reported (fluorescence enhancement upon binding)Not widely reported~0.66[5][7][8]Not specified
Primary Application Dead Cell/Nuclear StainImmunofluorescenceImmunofluorescencePlasma Membrane Stain
Cell Permeability Impermeant to live cellsRequires permeabilizationRequires permeabilizationPermeant (live cells)
Photostability ModerateGoodExcellent (higher than Texas Red)[8]Good

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent dyes. Below are standard protocols for common microscopy applications.

Protocol 1: Cell Viability Staining with Propidium Iodide

This protocol is designed to identify and quantify dead cells within a population using fluorescence microscopy or flow cytometry. PI is impermeant to the membranes of live cells but can penetrate the compromised membranes of dead cells to stain the nucleus.

Materials:

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water or DMSO).

  • Phosphate-buffered saline (PBS) or other appropriate cell culture medium.

  • Cell suspension.

  • (Optional) RNase A solution for specific DNA staining.

Procedure:

  • Prepare a working solution of PI at a final concentration of 0.5 to 5 µM in PBS or culture medium.[9]

  • Harvest and wash cells, then resuspend them in the chosen buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add the PI working solution to the cell suspension.

  • Incubate for 5 to 15 minutes at room temperature, protected from light.[10]

  • Analyze the cells immediately under a fluorescence microscope using a filter set appropriate for Texas Red or similar red fluorophores.[10] Dead cells will exhibit bright red nuclear fluorescence, while live cells will show minimal to no signal.

Protocol 2: Immunofluorescence Staining with Alexa Fluor 594-Conjugated Secondary Antibodies

This protocol outlines the indirect immunofluorescence method for localizing a specific protein within fixed and permeabilized cells.

Materials:

  • Cells cultured on coverslips.

  • Fixation solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 1% BSA in PBS).

  • Primary antibody specific to the target protein.

  • Alexa Fluor 594-conjugated secondary antibody that recognizes the host species of the primary antibody.

  • Mounting medium.

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[11]

  • Washing: Rinse the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with permeabilization buffer for 10-20 minutes at room temperature to allow antibodies to access intracellular antigens.[11]

  • Blocking: Incubate with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.[11]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Rinse the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Alexa Fluor 594-conjugated secondary antibody in the blocking solution and incubate for 1 hour at room temperature, protected from light.[11]

  • Washing: Rinse the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with filters suitable for Alexa Fluor 594 (excitation ~590 nm, emission ~617 nm).

Protocol 3: Live-Cell Plasma Membrane Staining with CellMask™ Deep Red

This protocol is for labeling the plasma membrane of live cells, which is useful for defining cell boundaries.

Materials:

  • CellMask™ Deep Red stock solution (1000X).

  • Warm, physiologically relevant buffer or cell culture medium (e.g., HBSS or phenol (B47542) red-free medium).

  • Live cells cultured on an appropriate imaging dish or coverslip.

Procedure:

  • Prepare a 1X working solution of CellMask™ Deep Red by diluting the 1000X stock solution in the warm buffer or medium. The optimal concentration may range from 0.5X to 1.5X depending on the cell type.[6]

  • Remove the culture medium from the cells and replace it with the staining solution.

  • Incubate the cells for 5-10 minutes at 37°C.

  • Remove the staining solution and wash the cells three times with the warm buffer or medium.[12]

  • Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for Cy5 or other far-red dyes (excitation ~649 nm, emission ~666 nm).[6] The staining pattern is maintained for 30-90 minutes in live cells.[6][12]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in cell viability staining and immunofluorescence.

G Cell Viability Staining Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis start Start with cell suspension wash Wash cells with PBS start->wash resuspend Resuspend in buffer at 1x10^6 cells/mL wash->resuspend add_pi Add Propidium Iodide (PI) working solution resuspend->add_pi incubate Incubate 5-15 min at RT, protected from light add_pi->incubate image Image on fluorescence microscope incubate->image live Live Cells (No/Low Signal) dead Dead Cells (Red Nuclei)

Caption: Workflow for assessing cell viability using Propidium Iodide.

G Indirect Immunofluorescence Workflow start Cells on coverslip fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 1% BSA) perm->block primary_ab Incubate with Primary Antibody block->primary_ab wash1 Wash (3x with PBS) primary_ab->wash1 secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash (3x with PBS) secondary_ab->wash2 mount Mount on slide wash2->mount image Image with Fluorescence Microscope mount->image

References

Safety Operating Guide

Proper Disposal of Reactive Red 45: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. Reactive Red 45, an azo dye, necessitates specific disposal protocols due to its potential environmental impact and the hazardous nature of its degradation byproducts. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Immediate Safety and Spill Response

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

For Minor Spills:

  • Ensure Proper Personal Protective Equipment (PPE): Wear protective clothing, gloves, safety glasses, and a dust respirator.

  • Contain the Spill: Use dry clean-up procedures and avoid generating dust.

  • Clean-Up: Dampen the material with water to prevent it from becoming airborne before sweeping. Alternatively, vacuum the material with a vacuum cleaner fitted with a HEPA-type exhaust microfilter.[1]

  • Collect and Label: Place the collected material in a suitable, clearly labeled container for disposal.[1]

For Major Spills:

  • Evacuate the Area: Clear all personnel from the immediate vicinity and move upwind.

  • Alert Emergency Services: Notify your institution's emergency responders, providing the location and nature of the spill.[1]

  • Ventilate the Area: Increase ventilation to disperse any airborne dust.

  • Containment: If it is safe to do so, stop the leak. Use inert materials like sand, earth, or vermiculite (B1170534) to absorb or contain the spill. Prevent the spillage from entering drains or watercourses.[1]

  • Collection: Collect any recoverable product into labeled containers for recycling or disposal. Solid residues should be sealed in labeled drums.[1]

General Disposal Procedures for Reactive Azo Dyes

This compound and other azo dyes are considered hazardous waste. Direct disposal into drains or regular trash is strictly prohibited. The following provides a general framework for proper disposal.

  • Waste Collection and Labeling:

    • Collect all this compound waste, including contaminated materials and solutions, in sturdy, leak-proof containers.

    • All containers must be clearly and accurately labeled with a hazardous waste tag detailing all constituents of the mixture.

    • Keep waste containers sealed at all times, except when adding waste.

  • Hazardous Waste Classification:

    • While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics of reactivity or toxicity.[2][3] Wastes from the production of dyes and pigments can also be listed as hazardous (K181).[4] It is crucial to consult your institution's environmental health and safety (EHS) office for guidance on proper waste classification and disposal procedures in accordance with local and national regulations.

Chemical Treatment for Disposal: Advanced Oxidation Processes (AOPs)

For laboratories equipped to treat their chemical waste, advanced oxidation processes (AOPs) can be employed to degrade this compound into less harmful substances before disposal. The Photo-Fenton process is a notable AOP for this purpose.

Experimental Protocol: Photo-Fenton Degradation of this compound

This protocol is based on a study on the photocatalytic degradation of this compound.[5]

Materials:

  • Waste solution containing this compound

  • Iron(II) sulfate (B86663) (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Visible light source

  • pH meter

  • Stir plate and stir bar

  • Reaction vessel (e.g., beaker or flask)

Procedure:

  • pH Adjustment: Transfer the dye solution to the reaction vessel. Adjust the pH of the solution to approximately 2.9 using sulfuric acid. This is the optimal pH for the photo-Fenton reaction.[5]

  • Addition of Iron Catalyst: While stirring, add a predetermined amount of iron(II) sulfate. The optimal concentration is approximately 3.33 x 10⁻⁵ M.[5]

  • Initiation of Oxidation: Slowly add hydrogen peroxide to the solution. The optimal amount is around 1.0 mL of H₂O₂ solution for a given reaction volume (specific concentration of H₂O₂ solution should be determined, though a standard 30% solution is often used in such experiments).[5]

  • Photocatalysis: Expose the solution to a visible light source while continuing to stir.

  • Reaction Time: Allow the reaction to proceed. The degradation of the dye can be monitored by the decrease in the solution's absorbance over time. A significant reduction in color should be observed.[5]

  • Neutralization and Precipitation: After the reaction is complete, adjust the pH to a neutral range (around 7.0) using a suitable base. This will cause the precipitation of iron hydroxide (B78521) (Fe(OH)₃).

  • Separation: Separate the solid precipitate (sludge) from the liquid by filtration or centrifugation.

  • Final Disposal:

    • The treated liquid effluent should be tested for any remaining dye and byproducts before being disposed of according to local regulations.

    • The solid sludge containing iron hydroxide must be disposed of as hazardous waste.

Quantitative Data for this compound Degradation

The following table summarizes key quantitative data from studies on the degradation of this compound using advanced oxidation processes.

ParameterPhoto-Fenton Process[5]UV/H₂O₂ Treatment (180 min)[6]Gamma/H₂O₂ Treatment (2 kGy)[6]
Optimal pH 2.9Not SpecifiedNot Specified
Initial Dye Concentration 3.33 x 10⁻⁵ M50 mg/L50 mg/L
FeSO₄ Concentration 3.33 x 10⁻⁵ MN/AN/A
H₂O₂ Amount 1.0 mL1 mL/L1 mL/L
Degradation Efficiency Mineralization of 65.25% in 7 minutes88.85%100%
Initial Dye Concentration Not Specified100 mg/L100 mg/L
Degradation Efficiency Not Specified77.7%93.82%

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

ReactiveRed45_Disposal cluster_Spill Spill Response cluster_Waste Waste Management cluster_Disposal Disposal Pathway Spill Spill Occurs MinorSpill Minor Spill Spill->MinorSpill Assess Severity MajorSpill Major Spill Spill->MajorSpill Assess Severity PPE Don PPE MinorSpill->PPE Evacuate Evacuate & Alert EHS MajorSpill->Evacuate ContainDry Contain (Dry Cleanup) PPE->ContainDry CollectLabelSpill Collect & Label for Disposal ContainDry->CollectLabelSpill TreatmentDecision On-site Treatment Capable? CollectLabelSpill->TreatmentDecision ContainMajor Contain Spill (Inert Material) Evacuate->ContainMajor ContainMajor->CollectLabelSpill WasteGen Waste Generation (e.g., unused chemical, contaminated items) CollectLabelWaste Collect in Labeled, Sealed Hazardous Waste Container WasteGen->CollectLabelWaste CollectLabelWaste->TreatmentDecision AOP Advanced Oxidation Process (e.g., Photo-Fenton) TreatmentDecision->AOP Yes EHSPickup Arrange for Hazardous Waste Pickup with EHS TreatmentDecision->EHSPickup No TreatedEffluent Dispose Treated Effluent (per local regulations) AOP->TreatedEffluent HazardousSludge Dispose Sludge as Hazardous Waste AOP->HazardousSludge HazardousSludge->EHSPickup

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling Reactive red 45

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Reactive Red 45 (C.I. 18209), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is a red powder that can cause skin, eye, and respiratory irritation.[1] It is also a sensitizer, meaning repeated exposure may lead to allergic reactions.[2] The primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.[3][4] Therefore, stringent use of personal protective equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against dust particles and accidental splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or rubber).Prevents skin contact, irritation, and potential sensitization.
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use in a fume hood.Prevents inhalation of airborne dust particles, which can cause respiratory irritation and sensitization.[5][6]
Body Protection Laboratory coat or chemical-resistant coveralls.Protects skin and personal clothing from contamination.[1]

Experimental Protocols: Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

1. Preparation and Pre-Handling Checklist:

  • Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space.

  • PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of punctures and safety glasses are not compromised.

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and operational.

  • Spill Kit: Ensure a spill kit containing absorbent materials (e.g., sand, vermiculite), a scoop, and a labeled waste container is readily available.

2. Step-by-Step Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as specified in Table 1.

  • Weighing: If weighing the powder, perform this task within a fume hood or a ventilated balance enclosure to control dust.

  • Solution Preparation: When preparing solutions, add the this compound powder slowly to the solvent to avoid splashing and minimize dust generation.

  • Container Management: Keep the container of this compound tightly sealed when not in use.[1]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the designated handling area.[4] Avoid any actions that could generate dust.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface with a damp cloth to remove any residual dust.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.
Inhalation Move the individual to fresh air.[1] If breathing is difficult or if respiratory symptoms develop, seek immediate medical attention.
Ingestion Rinse mouth with water.[1] Do not induce vomiting. Call a poison control center or seek medical attention immediately.

Spill and Disposal Plan

Proper management of spills and waste is critical to prevent environmental contamination and ensure safety.

Spill Response:

  • Minor Spills:

    • Wearing appropriate PPE, dampen the spilled material with water to prevent it from becoming airborne.

    • Carefully sweep or vacuum the material. If using a vacuum, it must be equipped with a HEPA filter.

    • Place the collected material into a sealed, labeled container for disposal.[1]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area and restrict access.

    • Alert your institution's emergency response team.

    • Increase ventilation in the area if it is safe to do so.

    • Prevent the spill from entering drains or waterways.

Disposal Plan:

All waste containing this compound must be handled as chemical waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, wipes, and spilled material) in a clearly labeled, sealed container. Aqueous waste should be collected in a separate, labeled container.

  • Disposal Method: The recommended disposal method for solid waste is landfilling in accordance with local, state, and federal regulations.[7][8][9] One suggested method is Flinn Scientific's Disposal Method #26a, which involves packaging the waste for landfill disposal.[1] However, you must consult with your institution's environmental health and safety (EHS) office to ensure compliance with all applicable regulations.

  • Aqueous Waste: For liquid waste, chemical treatment to degrade the dye may be an option. Advanced oxidation processes have been shown to be effective.[10] However, this should only be performed by trained personnel following a validated protocol. Otherwise, dispose of it as hazardous aqueous waste through your institution's EHS program.

Quantitative Data Summary

Specific occupational exposure limits for this compound have not been established. However, the following toxicological data for similar reactive red dyes provides a reference for its potential hazard.

Table 2: Toxicological Data for Reactive Red Dyes

ParameterValueSpeciesSource
Oral LD50 > 5 g/kgRat[1]
Acute Toxicity The mixture consists of ingredient(s) of unknown acute toxicity.-[11]

It is prudent to handle all reactive dyes as if they are respiratory sensitizers.[5][6]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow prep Preparation ppe Don PPE prep->ppe Check equipment handling Handling Operations (Weighing, Mixing) ppe->handling post_handling Post-Handling handling->post_handling Procedure complete spill Spill Occurs handling->spill Accident first_aid Exposure Occurs handling->first_aid Accident storage Secure Storage decon Decontaminate Workspace post_handling->decon disposal Waste Disposal post_handling->disposal Collect waste remove_ppe Remove PPE decon->remove_ppe wash Wash Hands remove_ppe->wash wash->storage Store chemicals spill_response Spill Response Protocol spill->spill_response spill_response->disposal first_aid_proc First Aid Procedures first_aid->first_aid_proc

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.